4-cis-Hydroxy Cilostazol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H27N5O3 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D |
Clé InChI |
KFXNZXLUGHLDBB-IYMOSOEYSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)[2H] |
SMILES canonique |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Cilostazol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated metabolites of cilostazol (B1669032). Cilostazol is an antiplatelet and vasodilator agent, and its metabolites, primarily 3,4-dehydrocilostazol and 4'-trans-hydroxycilostazol, contribute significantly to its pharmacological activity. Deuterated analogs of these metabolites are crucial as internal standards in pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices.[1][2]
Cilostazol Metabolism Overview
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C19.[3] The two major active metabolites are 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213).[4] 3,4-dehydrocilostazol is formed through dehydrogenation of the dihydroquinolinone ring, while 4'-trans-hydroxycilostazol results from the hydroxylation of the cyclohexyl moiety.[4]
The metabolic pathway of cilostazol is depicted in the following diagram:
References
- 1. H/D exchange in N-heterocycles catalysed by an NHC-supported ruthenium complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
Elucidation of the Structure of 4-cis-Hydroxy Cilostazol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of 4-cis-Hydroxy Cilostazol-d5. This deuterated analog of a cilostazol (B1669032) metabolite is crucial for use as an internal standard in pharmacokinetic and metabolic studies. This document outlines the necessary experimental protocols and data presentation for unambiguous identification.
Chemical Identity and Structural Overview
This compound is a stable isotope-labeled version of the cilostazol metabolite, 4-hydroxy cilostazol. The deuterium (B1214612) atoms are specifically located on the cyclohexyl ring, which provides a distinct mass shift for use in mass spectrometry-based quantification.
Chemical Name: 6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[1]
Molecular Formula: C₂₀H₂₂D₅N₅O₃
Molecular Weight: Approximately 390.5 g/mol [1]
The "cis" designation refers to the stereochemistry of the hydroxyl group on the cyclohexyl ring relative to the point of attachment of the tetrazole ring. The elucidation process must confirm this specific stereoisomer.
Analytical Techniques for Structure Confirmation
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for the complete structural confirmation of this compound. Chromatographic separation is a prerequisite for these analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a primary technique for confirming the molecular weight and fragmentation pattern of the molecule. It is also the standard method for the quantification of cilostazol and its metabolites in biological matrices.[2][3][4][5]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol (B129727). For analysis in a biological matrix like human plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to remove interfering substances.[2][5]
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is typically used.[2][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is effective for separation.[3]
-
Flow Rate: A typical flow rate is around 0.30 mL/min.[3]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3]
-
Analysis Mode: Full scan mode is used to identify the protonated molecular ion ([M+H]⁺). Product ion scan mode is used to generate a fragmentation pattern for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) is employed.
-
Expected Ion Transitions: The precursor ion would be m/z 391.3, corresponding to [C₂₀H₂₂D₅N₅O₃+H]⁺. The product ions would be monitored to confirm the structure. A likely fragmentation would be the loss of the deuterated hydroxycyclohexyl group.
-
Quantitative Data: Expected Mass Spectrometry Results
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₂D₅N₅O₃ |
| Exact Mass | 390.2428 |
| [M+H]⁺ (Precursor Ion) | m/z 391.3 |
| Key Fragment Ion(s) | Loss of the deuterated hydroxycyclohexyl moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the precise location of the deuterium atoms and the cis stereochemistry of the hydroxyl group. ¹H NMR, ¹³C NMR, and ²H NMR experiments are required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sufficient quantity of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: This will confirm the overall structure. The signals corresponding to the protons on the deuterated cyclohexyl ring will be absent or significantly reduced in intensity. The chemical shifts and coupling constants of the remaining protons, particularly the one on the carbon bearing the hydroxyl group, are critical for determining the cis configuration.
-
¹³C NMR Spectroscopy: This spectrum will show all carbon atoms in the molecule. The carbons bonded to deuterium will exhibit characteristic triplet patterns (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analog.
-
²H NMR (Deuterium NMR): A single scan of the deuterium spectrum will show signals corresponding to the deuterated positions, providing direct evidence of the labeling sites.
Quantitative Data: Representative NMR Data
A complete set of experimental NMR data for this specific compound is not publicly available. The following table represents expected chemical shifts based on the known structure of cilostazol and its metabolites.
| Nucleus | Expected Chemical Shift (ppm) | Key Observations |
| ¹H NMR | ~3.5-4.0 | Proton on the carbon with the hydroxyl group (CH-OH). The coupling constant will be indicative of the cis orientation. |
| Absence of signals for the deuterated positions on the cyclohexyl ring. | ||
| ¹³C NMR | ~20-40 | Signals for the cyclohexyl carbons. Carbons attached to deuterium will show characteristic splitting and an isotopic shift. |
| ²H NMR | ~1-3 | Peaks corresponding to the five deuterium atoms on the cyclohexyl ring. |
Visualizing the Analytical Workflow and Metabolic Context
The following diagrams illustrate the logical flow of the structure elucidation process and the metabolic pathway of cilostazol.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Simplified metabolic pathway of Cilostazol leading to its major active metabolites.[7]
Conclusion
The structural elucidation of this compound relies on a multi-faceted analytical approach. The combination of high-resolution mass spectrometry and various NMR techniques provides the necessary data to confirm the elemental composition, molecular structure, specific sites of deuterium labeling, and the stereochemistry of the hydroxyl group. The protocols and expected data outlined in this guide serve as a comprehensive framework for the validation of this essential internal standard, ensuring its accuracy and reliability in quantitative bioanalytical assays.
References
- 1. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-cis-Hydroxy Cilostazol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-cis-Hydroxy Cilostazol-d5. Given that this is a deuterated metabolite used primarily as an internal standard in pharmacokinetic studies, publicly available experimental data is limited. Therefore, this guide also furnishes detailed experimental protocols for the determination of its key physicochemical properties, empowering researchers to perform their own characterization. For comparative purposes, data for the parent drug, Cilostazol (B1669032), is also included.
General Information
-
IUPAC Name: 6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[1]
-
Synonyms: this compound[1]
-
Parent Drug: Cilostazol[3]
Physicochemical Data
The experimental data for this compound is not extensively reported in the literature. The following tables summarize the available computed data for the deuterated compound and experimental data for the parent compound, Cilostazol, for reference.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 390.5 g/mol | PubChem[1] |
| Exact Mass | 390.24277347 Da | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 102 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties of Cilostazol (Parent Compound)
| Property | Value | Source |
| Physical Description | White to off-white crystals or crystalline powder | |
| Melting Point | 158-162 °C | |
| Solubility | Practically insoluble in water. Slightly soluble in methanol (B129727) and ethanol. | |
| pKa | Data not readily available |
Metabolic Pathway of Cilostazol
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.[4][5] The hydroxylation of the cyclohexyl ring leads to the formation of 4-trans-Hydroxy Cilostazol and its cis-isomer. These metabolites can be further metabolized. The diagram below illustrates the initial hydroxylation step.
Caption: Metabolic pathway of Cilostazol.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
This protocol outlines the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.[6][7][8]
Caption: Workflow for Melting Point Determination.
-
Materials and Equipment:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute.
-
For an accurate determination, set the heating rate to a rapid setting until the temperature is about 10-15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue heating and record the temperature at which the entire sample becomes a clear liquid (T_clear).
-
-
Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure substance, this range should be narrow (typically < 2 °C).
-
This protocol describes the equilibrium solubility determination by the shake-flask method, which is considered the gold standard for assessing thermodynamic solubility.[9][10]
Caption: Workflow for Solubility Determination.
-
Materials and Equipment:
-
This compound sample
-
Solvents of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
-
-
Procedure:
-
Preparation: Add an excess amount of the solid this compound to a series of vials containing a known volume of the desired solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with a suitable solvent if necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
-
This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration, a method suitable for compounds with ionizable groups.[11][12][13]
-
Materials and Equipment:
-
This compound sample
-
Autotitrator or a pH meter with a high-precision electrode
-
Burette
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)
-
Beaker and magnetic stirrer
-
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of water or a co-solvent/water mixture.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration:
-
For an acidic pKa, titrate the solution with a standardized NaOH solution, adding small, precise increments of the titrant.
-
For a basic pKa, titrate with a standardized HCl solution.
-
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
-
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule.[14][15][16][17][18]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Analysis:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and assign complex spectra.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.[19][20][21][22][23][24]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules of this type.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information and help in the identification of metabolites.
-
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[25][26][27][28][29]
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Analysis:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
-
References
- 1. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esschemco.com [esschemco.com]
- 3. 4-trans-Hydroxy Cilostazol-D5 (major) - Acanthus Research [acanthusresearch.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. westlab.com [westlab.com]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation [diposit.ub.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. omicsonline.org [omicsonline.org]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. ijpras.com [ijpras.com]
- 23. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 24. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 26. agilent.com [agilent.com]
- 27. richmondscientific.com [richmondscientific.com]
- 28. researchgate.net [researchgate.net]
- 29. azom.com [azom.com]
An In-depth Technical Guide to the Pharmacology of 4-cis-Hydroxy Cilostazol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of 4-cis-Hydroxy Cilostazol, a primary active metabolite of the antiplatelet and vasodilatory drug Cilostazol. It delves into the compound's mechanism of action as a phosphodiesterase 3 (PDE3) inhibitor, its metabolic pathways, and pharmacokinetic profile. Furthermore, this guide explores the pharmacological advantages and potential of a deuterated analog of 4-cis-Hydroxy Cilostazol, a strategy employed in drug discovery to enhance pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support research and development efforts in this area.
Introduction
Cilostazol is a quinolinone derivative indicated for the reduction of symptoms of intermittent claudication.[1][2] Its therapeutic effects are mediated through the inhibition of phosphodiesterase 3 (PDE3), leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and blood vessels. This results in vasodilation and the inhibition of platelet aggregation.[1][2] Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several active metabolites.[1][3] One of the key active metabolites is 4'-trans-hydroxy cilostazol. While the prompt specifies 4-cis-Hydroxy Cilostazol, the available literature predominantly refers to the 4'-trans-hydroxy isomer as a major active metabolite. For the purpose of this guide, we will focus on the pharmacology of this well-documented hydroxylated metabolite and its theoretical deuterated analog.
Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium (B1214612), is a strategy in drug development to improve the pharmacokinetic and/or toxicological profile of a compound.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved bioavailability.[4][5] This guide will explore the potential impact of deuteration on the pharmacology of 4-cis-Hydroxy Cilostazol.
Pharmacology of 4-cis-Hydroxy Cilostazol
Mechanism of Action
Like its parent drug, 4-cis-Hydroxy Cilostazol functions as a selective inhibitor of phosphodiesterase 3 (PDE3).[1] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, 4-cis-Hydroxy Cilostazol increases intracellular cAMP levels in vascular smooth muscle cells and platelets.[1][2]
The elevation of cAMP leads to two primary physiological effects:
-
Vasodilation: In vascular smooth muscle cells, increased cAMP activates protein kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin and leads to smooth muscle relaxation and vasodilation.[2]
-
Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels activate PKA, which phosphorylates several proteins to inhibit platelet activation and aggregation.[2]
Pharmacokinetics
The pharmacokinetic properties of 4-cis-Hydroxy Cilostazol are intrinsically linked to the metabolism of its parent compound, Cilostazol.
Table 1: Pharmacokinetic Parameters of Cilostazol and its Metabolites
| Parameter | Cilostazol | 3,4-dehydro-cilostazol | 4'-trans-hydroxy-cilostazol |
| Relative Potency (PDE3 Inhibition) | 1x | 4-7x | 0.2x |
| Plasma Protein Binding | 95-98% | 97.4% | 66% |
| Elimination Half-life (approx.) | 11-13 hours | 11-13 hours | 11-13 hours |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | Unknown | Not specified |
Metabolism: Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and, to a lesser extent, CYP2C19.[1][6] The formation of hydroxylated metabolites, including 4-cis-Hydroxy Cilostazol, is a key step in its biotransformation.
Deuterated 4-cis-Hydroxy Cilostazol: A Pharmacological Perspective
While specific data on a deuterated analog of 4-cis-Hydroxy Cilostazol is not publicly available, the principles of deuteration allow for theoretical postulation of its pharmacological advantages.
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[] In the context of drug metabolism, if the breaking of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the metabolism of the drug.[5]
Potential Pharmacokinetic Advantages
A deuterated analog of 4-cis-Hydroxy Cilostazol could potentially exhibit:
-
Increased Half-Life: By slowing the rate of metabolism, deuteration could prolong the elimination half-life of the compound, leading to a longer duration of action.[5]
-
Improved Bioavailability: Reduced first-pass metabolism can result in a higher proportion of the drug reaching systemic circulation, thus increasing its bioavailability.[4]
-
Reduced Metabolite-Mediated Toxicity: If any downstream metabolites of 4-cis-Hydroxy Cilostazol are associated with toxicity, slowing their formation could lead to an improved safety profile.[10]
-
More Consistent Plasma Concentrations: A slower metabolism can lead to more stable plasma concentrations of the drug, potentially reducing the frequency of dosing and improving patient compliance.[]
Experimental Protocols
In Vitro PDE3 Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (4-cis-Hydroxy Cilostazol or its deuterated analog)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the test compound dilutions, PDE3 enzyme, and initiate the reaction by adding [³H]-cAMP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin.
-
Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[11]
In Vitro Metabolism Using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of a compound.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[12]
Conclusion
4-cis-Hydroxy Cilostazol is a significant active metabolite of Cilostazol, contributing to its overall therapeutic effect through the inhibition of PDE3. Its pharmacology is well-established within the context of its parent drug. The exploration of a deuterated analog of 4-cis-Hydroxy Cilostazol presents a promising avenue for drug development. Based on the principles of the kinetic isotope effect, deuteration has the potential to enhance the pharmacokinetic profile of the molecule, potentially leading to a more favorable dosing regimen and an improved safety profile. Further preclinical and clinical studies are warranted to fully elucidate the comparative pharmacology of 4-cis-Hydroxy Cilostazol and its deuterated counterpart and to realize its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilostazol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cilostazol Tablets, USP50 mg and 100 mgRx only [dailymed.nlm.nih.gov]
- 8. DailyMed - CILOSTAZOL tablet [dailymed.nlm.nih.gov]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Metabolic Journey of Cilostazol: A Deep Dive into the Formation of 4-cis-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
Cilostazol (B1669032), a quinolinone derivative, is a potent phosphodiesterase III (PDE III) inhibitor widely prescribed for the management of intermittent claudication.[1][2][3] Its therapeutic efficacy is intrinsically linked to its biotransformation into active metabolites. This technical guide provides an in-depth exploration of the metabolic conversion of Cilostazol to one of its key metabolites, 4-cis-Hydroxy Cilostazol, offering valuable insights for researchers and professionals in the field of drug development and metabolism.
The Metabolic Landscape of Cilostazol
Cilostazol undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1][2][4] The biotransformation of Cilostazol results in the formation of several metabolites, with two major pathways predominating: hydroxylation of the quinone moiety and hydroxylation of the cyclohexyl moiety.[5][6][7]
The hydroxylation of the quinone ring leads to the formation of OPC-13326, which is subsequently metabolized to the active metabolite 3,4-dehydro-cilostazol (OPC-13015).[5][8][9] The alternative key pathway involves the hydroxylation of the cyclohexyl ring, resulting in the formation of 4-trans-hydroxy-cilostazol (OPC-13213) and 4-cis-Hydroxy Cilostazol (OPC-13217).[8][10]
The Role of Cytochrome P450 Isoforms in 4-cis-Hydroxy Cilostazol Formation
The formation of 4-cis-Hydroxy Cilostazol (OPC-13217) is a stereospecific reaction catalyzed by specific CYP450 isoenzymes. In vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified the key players in this metabolic conversion.
CYP3A5 has been shown to be the primary enzyme responsible for the formation of OPC-13217.[10] Additionally, CYP2C19 and CYP3A4 contribute to this metabolic pathway, albeit to a lesser extent.[10] The genetic polymorphisms of these enzymes, particularly CYP2C19 and CYP3A5, can significantly influence the pharmacokinetic profile of Cilostazol and its metabolites, leading to interindividual variability in drug response.[5][9][11][12]
Quantitative Analysis of Metabolic Kinetics
The efficiency of the enzymatic reactions involved in the metabolism of Cilostazol to its metabolites can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km) and intrinsic clearance (CLint). These parameters provide valuable information on the affinity of the enzyme for the substrate and the catalytic efficiency of the reaction.
Table 1: Kinetic Parameters for the Formation of 4-cis-Hydroxy Cilostazol (OPC-13217) by Recombinant Human P450 Isozymes
| P450 Isozyme | Km (μM) | Intrinsic Clearance (CLint) (μL/pmol P450/min) |
| CYP3A5 | 1.60 | 0.57 |
| CYP2C19 | 5.95 | 0.16 |
| CYP3A4 | 5.35 | 0.10 |
| CYP2C8 | 33.8 | 0.009 |
Data sourced from in vitro studies with recombinant human P450 isozymes.[10]
Visualizing the Metabolic Pathway
The metabolic conversion of Cilostazol to its various metabolites, including 4-cis-Hydroxy Cilostazol, can be effectively visualized through a metabolic pathway diagram.
Experimental Protocols for Studying Cilostazol Metabolism
Investigating the metabolism of Cilostazol to 4-cis-Hydroxy Cilostazol involves a series of well-defined in vitro and in vivo experimental protocols. While specific, detailed protocols are often proprietary or found within the full text of scientific publications, a general workflow can be outlined.
In Vitro Metabolism Studies Using Human Liver Microsomes
This approach is fundamental to identifying the primary metabolic pathways and the enzymes involved.
General Protocol:
-
Preparation of Incubation Mixture: A typical incubation mixture includes human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer to maintain physiological pH.
-
Incubation: Cilostazol is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The reaction is typically carried out at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.
-
Analytical Quantification: The concentrations of Cilostazol and its metabolites, including 4-cis-Hydroxy Cilostazol, are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13][14][15]
Recombinant Human P450 Isozyme Screening
To pinpoint the specific CYP isoforms responsible for a particular metabolic conversion, recombinant enzymes are utilized.
General Protocol:
-
Incubation with Individual Recombinant Enzymes: Cilostazol is incubated separately with a panel of cDNA-expressed human CYP450 isoforms (e.g., CYP3A4, CYP2C19, CYP3A5, etc.) in the presence of a NADPH-generating system.
-
Metabolite Formation Analysis: Following incubation and sample processing, the formation of 4-cis-Hydroxy Cilostazol is quantified for each recombinant enzyme.
-
Identification of Key Enzymes: The enzymes that produce the highest levels of the metabolite are identified as the primary contributors to that specific metabolic pathway.[10]
Enzyme Inhibition Studies
Chemical inhibitors of specific CYP isoforms are used to confirm the involvement of these enzymes in the metabolism of Cilostazol.
General Protocol:
-
Incubation with Inhibitors: Cilostazol is incubated with human liver microsomes in the presence and absence of known selective inhibitors of specific CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, omeprazole (B731) for CYP2C19).[6][16]
-
Comparison of Metabolite Formation: The rate of 4-cis-Hydroxy Cilostazol formation is compared between the incubations with and without the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that enzyme.
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of CYP3A and CYP2C19 genetic polymorphisms on the pharmacokinetics of cilostazol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Cytochrome P450-Mediated Formation of 4-cis-Hydroxy Cilostazol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilostazol (B1669032), a potent phosphodiesterase III inhibitor, is widely prescribed for the treatment of intermittent claudication.[1][2] Its clinical efficacy and safety are intrinsically linked to its extensive hepatic metabolism, which is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] This process yields several metabolites, some of which are pharmacologically active and contribute significantly to the drug's overall therapeutic and side-effect profile.[5] This technical guide provides an in-depth examination of the metabolic pathway leading to the formation of a key metabolite, 4-cis-Hydroxy Cilostazol (OPC-13217), detailing the specific CYP isoforms involved, their kinetic parameters, and the experimental methodologies employed for their characterization.
Cilostazol Metabolism: An Overview
Cilostazol undergoes two primary metabolic transformations in the liver, both involving hydroxylation reactions catalyzed by CYP enzymes.[6][7]
-
Quinone Moiety Hydroxylation: The predominant metabolic route involves the hydroxylation of the quinone moiety of cilostazol to form an intermediate, OPC-13326.[7][8] This reaction is mainly catalyzed by CYP3A4.[6][8] OPC-13326 is subsequently metabolized to dehydrocilostazol (OPC-13015), an active metabolite that is three to seven times more potent than the parent drug.[2][5][9]
-
Hexane (B92381) Moiety Hydroxylation: The second major pathway is the hydroxylation of the hexane moiety, which results in the formation of 4-cis-Hydroxy Cilostazol (OPC-13217) and its stereoisomer, 4'-trans-hydroxy cilostazol (OPC-13213).[8][9] This guide focuses on the formation of the 4-cis isomer, OPC-13217.
The following diagram illustrates the primary metabolic pathways of cilostazol.
The Role of CYP Isoforms in 4-cis-Hydroxy Cilostazol (OPC-13217) Formation
In vitro studies utilizing recombinant human P450 enzymes have been instrumental in identifying and kinetically characterizing the specific isoforms responsible for the formation of 4-cis-Hydroxy Cilostazol (OPC-13217).[8] These investigations have revealed that multiple CYP enzymes can catalyze this reaction, with CYP3A5, CYP2C19, and CYP3A4 being the most significant contributors.[8]
Key Enzymes and Their Kinetic Parameters
The formation of OPC-13217 is primarily catalyzed by CYP3A5, which exhibits the highest intrinsic clearance (CLint), indicating the greatest enzymatic efficiency for this specific metabolic reaction.[8] CYP2C19 and CYP3A4 also contribute, albeit to a lesser extent.[8] The involvement of these specific enzymes underscores the potential for drug-drug interactions and highlights the influence of genetic polymorphisms (e.g., in CYP2C19 and CYP3A5) on cilostazol's pharmacokinetic variability among individuals.[2][10][11]
The table below summarizes the kinetic parameters for the formation of OPC-13217 by the principal human cytochrome P450 isoforms.
| CYP Isoform | Michaelis-Menten Constant (Km, µM) | Intrinsic Clearance (CLint, µl/pmol P450/min) | Data Source |
| CYP3A5 | 1.60 | 0.57 | [8] |
| CYP2C19 | 5.95 | 0.16 | [8] |
| CYP3A4 | 5.35 | 0.10 | [8] |
| CYP2C8 | 33.8 | 0.009 | [8] |
Experimental Protocols for CYP Reaction Phenotyping
The identification of enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is a critical step in drug development.[12][13] The data for cilostazol metabolism was generated using established in vitro methodologies.[8][14]
General Experimental Workflow
The workflow for determining which CYP isoforms metabolize cilostazol to 4-cis-Hydroxy Cilostazol typically involves two parallel approaches: incubation with recombinant CYP enzymes and chemical inhibition studies using human liver microsomes (HLMs).[12][15]
Detailed Methodologies
4.2.1 In Vitro Incubation with Recombinant P450s
-
Enzyme Source: Commercially available recombinant human P450 enzymes, coexpressed with NADPH-P450 reductase in systems like baculovirus-infected insect cells, are utilized.[8][16][17]
-
Reaction Mixture: A typical incubation mixture (e.g., 200 µL final volume) contains potassium phosphate (B84403) buffer, the specific recombinant P450 isozyme, cilostazol (at various concentrations to determine kinetics), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]
-
Incubation Conditions: The reaction is initiated by adding the NADPH-generating system and conducted in a shaking water bath, typically at 37°C for a specified time. The reaction is then terminated by adding a solvent like acetonitrile (B52724).
-
Sample Preparation: Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
4.2.2 Chemical Inhibition Studies with Human Liver Microsomes
-
Enzyme Source: Pooled human liver microsomes (HLMs) are used as they contain a mixture of metabolizing enzymes representative of the general population.[7][14]
-
Reaction Mixture: The setup is similar to the recombinant system, but HLMs are used as the enzyme source. In parallel incubations, specific chemical inhibitors for various CYP isoforms are added to the mixture prior to the addition of cilostazol.[7]
-
Data Interpretation: A significant reduction in the formation of 4-cis-Hydroxy Cilostazol in the presence of a specific inhibitor (e.g., omeprazole for CYP2C19) confirms the involvement of that particular enzyme in the metabolic pathway.[4][7]
4.2.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: HPLC is employed for the separation and simultaneous quantification of the parent drug (cilostazol) and its metabolites from the in vitro reaction mixtures.[18][19]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a 5 µm ODS (C18), is commonly used.[18][19]
-
Mobile Phase: A gradient mobile phase is often required for optimal separation, typically consisting of varying percentages of acetonitrile in an ammonium (B1175870) acetate (B1210297) buffer (e.g., pH 6.5).[18][19]
-
Detection: UV detection is a standard method for quantification.[19][20]
-
Quantification: The concentration of 4-cis-Hydroxy Cilostazol is determined by comparing its peak area to a standard curve generated with a known concentration of an analytical standard. The lower limit of quantitation is typically in the range of 20 ng/ml in plasma.[18]
-
Conclusion and Implications for Drug Development
The formation of 4-cis-Hydroxy Cilostazol (OPC-13217) is a significant metabolic pathway for cilostazol, catalyzed predominantly by CYP3A5, with contributions from CYP2C19 and CYP3A4.[8] A thorough understanding of this process, derived from robust in vitro experimental protocols, is crucial for several aspects of drug development and clinical practice. It allows for the prediction of potential drug-drug interactions when cilostazol is co-administered with inhibitors or inducers of these CYP enzymes.[3][4] Furthermore, it provides a mechanistic basis for the observed pharmacokinetic variability due to genetic polymorphisms in CYP2C19 and CYP3A5, paving the way for personalized medicine approaches to optimize cilostazol therapy.[10][11]
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of Cilostazol Pharmacokinetics on the Development of Cardiovascular Side Effects in Patients with Cerebral Infarction [jstage.jst.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilostazol - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism and interaction of cilostazol with human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of CYP3A and CYP2C19 genetic polymorphisms on the pharmacokinetics of cilostazol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of CYP2C19 and CYP3A5 genetic polymorphisms on the pharmacokinetics of cilostazol and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. criver.com [criver.com]
- 16. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-cis-Hydroxy Cilostazol in Human Plasma
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-cis-Hydroxy Cilostazol (B1669032) (OPC-13217) in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this cilostazol metabolite. A key challenge in the analysis of 4-cis-Hydroxy Cilostazol is its chromatographic separation from its geometric isomer, 4-trans-Hydroxy Cilostazol (OPC-13213). This note provides a detailed protocol and discusses strategies for achieving baseline separation of these isomers.
Introduction
Cilostazol is a quinolinone-derivative medication primarily used to alleviate symptoms of intermittent claudication in patients with peripheral vascular disease. It is metabolized in the liver by cytochrome P450 enzymes into several active metabolites. One of these metabolites is 4-cis-Hydroxy Cilostazol (also known as OPC-13217).[1] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies.
A significant analytical challenge is the presence of the geometric isomer, 4-trans-Hydroxy Cilostazol (OPC-13213), which can be difficult to separate chromatographically from the cis-isomer.[1] This application note presents a robust LC-MS/MS method designed to address this challenge and provide accurate quantification of 4-cis-Hydroxy Cilostazol.
Experimental
Materials and Reagents
-
4-cis-Hydroxy Cilostazol reference standard
-
4-cis-Hydroxy Cilostazol-d4 (internal standard, IS)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl (B1667301) 100 Å, LC Column 100 x 4.6 mm or equivalent
Standard Solutions
Stock solutions of 4-cis-Hydroxy Cilostazol and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 100 x 4.6 mm |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 4-cis-Hydroxy Cilostazol | 386.2 | 288.2 | 80 | 35 |
| 4-cis-Hydroxy Cilostazol-d4 (IS) | 390.2 | 292.2 | 80 | 35 |
Method Validation
The method was validated according to the US FDA guidance for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Mid, and High). The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |
| Mid | 75 | 4.1 | 102.3 | 5.3 | 100.8 |
| High | 400 | 3.5 | 99.5 | 4.8 | 99.1 |
Data Presentation
The quantitative data for the method validation is summarized in the tables above for easy comparison and assessment of the method's performance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 4-cis-Hydroxy Cilostazol quantification.
Cilostazol Metabolism Signaling Pathway
Caption: Simplified metabolic pathway of Cilostazol.
Discussion
The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of 4-cis-Hydroxy Cilostazol in human plasma. The use of a biphenyl stationary phase was found to be crucial for achieving chromatographic separation of the cis and trans isomers of 4-Hydroxy Cilostazol. Further optimization of the gradient elution may be required depending on the specific LC system and column used. The sample preparation using SPE was effective in removing matrix interferences and ensuring high recovery of the analyte and internal standard.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of 4-cis-Hydroxy Cilostazol in human plasma. The method meets the regulatory requirements for bioanalytical method validation and can be implemented in clinical and research laboratories for pharmacokinetic and drug metabolism studies of cilostazol.
References
Application Notes and Protocols for the Bioanalysis of Cilostazol and its Metabolites Using 4-cis-Hydroxy Cilostazol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of cilostazol (B1669032) and its primary active metabolites in biological matrices, specifically human plasma. The use of a stable isotope-labeled internal standard, 4-cis-Hydroxy Cilostazol-d5, is highlighted as a crucial component for ensuring the accuracy, precision, and robustness of the analytical method, in line with regulatory guidelines.
Introduction
Cilostazol is a quinolinone-derivative medication used for the alleviation of symptoms of intermittent claudication in individuals with peripheral arterial disease. It functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. The bioanalysis of cilostazol and its active metabolites is essential for pharmacokinetic and toxicokinetic studies, as well as for bioequivalence assessments. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis. This compound is a deuterated analog of one of the main metabolites of cilostazol and serves as an ideal internal standard for the quantification of cilostazol and its hydroxy metabolites.
Principle of the Method
The bioanalytical method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of cilostazol and its key metabolites. A protein precipitation method is employed for the extraction of the analytes and the internal standard from the plasma matrix. The separation of the compounds is achieved on a reversed-phase HPLC column, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of this compound as an internal standard ensures reliable quantification by compensating for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocols
Materials and Reagents
-
Cilostazol analytical standard
-
4-hydroxy Cilostazol analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cilostazol, 4-hydroxy cilostazol, and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cilostazol and 4-hydroxy cilostazol stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibration standard, QC, or unknown).
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | Cilostazol: To be optimized; 4-hydroxy Cilostazol: To be optimized; this compound: To be optimized |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Visualizations
Cilostazol Metabolic Pathway
Application Notes and Protocols for Cilostazol Analysis in Human Plasma
These application notes provide detailed protocols for the three most common sample preparation techniques for the analysis of cilostazol (B1669032) in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are intended for researchers, scientists, and drug development professionals.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then separated by centrifugation. Acetonitrile is a common precipitant for cilostazol analysis.
Experimental Protocol
-
Sample Preparation : To 1 mL of human plasma in a centrifuge tube, add 2.5 mL of acetonitrile.
-
Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubation : Let the mixture stand at room temperature for 5 minutes.
-
Centrifugation : Centrifuge the sample at 3000 rpm for 10 minutes at 10°C in a cooling centrifuge to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the clear supernatant to a clean tube.
-
Filtration : Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[1]
Quantitative Data
| Parameter | Value | Reference |
| Recovery | 73.45–78.64% | [1] |
| Linearity | 0.2–2 µg/mL | [1] |
| LOD | 0.005 µg/mL | [1] |
| LLOQ | 0.05 µg/mL | [1] |
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Experimental Protocol
Method A: Alkaline Extraction with Diethyl Ether
-
Sample Preparation : In a suitable tube, mix the human plasma sample with a 2 mol/L NaOH solution and diethyl ether in a 1:4 ratio (plasma:NaOH-ether mixture). Diazepam can be used as an internal standard.[2]
-
Extraction : Vortex the mixture to facilitate the extraction of cilostazol into the organic phase.
-
Phase Separation : Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection : Transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in the mobile phase for HPLC analysis.
Method B: Neutral Extraction with Diethyl Ether/Dichloromethane (B109758)
-
Sample Preparation : This method involves a one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3 v/v).[3]
-
Extraction : Add the organic solvent mixture to the plasma sample and vortex thoroughly.
-
Phase Separation : Centrifuge to separate the layers.
-
Organic Phase Collection : Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution : Evaporate the solvent and reconstitute the residue for analysis.
Quantitative Data
| Parameter | Method A | Method B | Reference |
| Recovery | 80.2% (mean) | Not Specified | [2] |
| Linearity | 20–2000 µg/L | 5–2000 ng/mL | [2][3] |
| LLOQ | 10 µg/L | 5 ng/mL | [2][3] |
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted for analysis. A combination of LLE followed by SPE can provide a very clean extract.
Experimental Protocol (Combined LLE-SPE)
This protocol describes a liquid-liquid partitioning step followed by solid-phase extraction.[4]
-
Liquid-Liquid Partitioning : Perform an initial liquid-liquid extraction of cilostazol and its metabolites from human plasma.
-
Solid-Phase Extraction :
-
Column : Sep-Pak silica (B1680970) column.[4]
-
Conditioning : Condition the SPE column with an appropriate solvent.
-
Loading : Load the extract from the LLE step onto the conditioned SPE column.
-
Washing : Wash the column with a solvent that removes interferences but retains cilostazol.
-
Elution : Elute cilostazol and its metabolites from the column using a suitable elution solvent.
-
-
Evaporation : Evaporate the eluent to dryness.
-
Reconstitution : Reconstitute the residue in a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) (2:8 v/v) for LC/MS/MS analysis.[4]
Another described SPE method utilizes LiChroSep DVB-HL cartridges.[5]
-
Sample Pre-treatment : To 100 µL of plasma, add internal standard and 100 µL of water.
-
SPE Procedure :
-
Column : LiChroSep DVB-HL (30 mg, 1 cc).
-
Conditioning : 1.0 mL methanol followed by 1.0 mL of water.
-
Loading : Load the pre-treated sample.
-
Washing : 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Drying : Dry the cartridge under nitrogen.
-
Elution : Elute the analytes.
-
Quantitative Data (Combined LLE-SPE)
| Parameter | Value | Reference |
| Accuracy (Relative Recovery) | 92.1–106.4% | [4] |
| Precision (%CV) | 4.6–6.5% | [4] |
| Linearity | 5.0–1200.0 ng/mL | [4] |
| Recovery (SPE only) | 95-97% | [5] |
Workflow Diagram
References
- 1. akjournals.com [akjournals.com]
- 2. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for the Quantification of 4-cis-Hydroxy Cilostazol in Human Plasma
Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of 4-cis-Hydroxy Cilostazol (B1669032), a metabolite of the antiplatelet drug Cilostazol, from human plasma samples. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate quantification of this metabolite.
The described method is adapted from established procedures for Cilostazol and its other metabolites and is optimized for use with reversed-phase SPE cartridges.[1][2][3] The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][4] This protocol is designed to yield high recovery and clean extracts, ensuring reliable and reproducible quantification of 4-cis-Hydroxy Cilostazol.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Sep-Pak C18 or equivalent)
-
Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid
-
-
Biological Matrix: Human Plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS): A suitable deuterated analog of 4-cis-Hydroxy Cilostazol (e.g., 4-cis-Hydroxy Cilostazol-d5) is recommended.[5]
-
Laboratory Equipment:
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Micropipettes
-
Sample Preparation
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: Spike an appropriate volume of plasma (e.g., 500 µL) with a known concentration of the internal standard solution.
-
Precipitation (Optional but Recommended): To reduce matrix effects, a protein precipitation step can be included. Add an equal volume of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
The following steps outline the SPE procedure for the extraction of 4-cis-Hydroxy Cilostazol:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Do not allow the cartridge to dry out between these steps.
-
-
Sample Loading:
-
Load the prepared plasma supernatant onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent, such as 20% methanol, can be performed to remove additional interferences.
-
-
Elution:
-
Elute the 4-cis-Hydroxy Cilostazol and the internal standard from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the LC-MS/MS or HPLC analysis (e.g., a mixture of methanol and ammonium acetate buffer).[1]
-
Data Presentation
The following table summarizes typical performance characteristics of SPE methods for Cilostazol and its metabolites, which can be expected for 4-cis-Hydroxy Cilostazol following this protocol.
| Parameter | Cilostazol | 3,4-dehydro Cilostazol | Expected for 4-cis-Hydroxy Cilostazol | Reference |
| Recovery | 95.4% - 96.7% | 95.3% - 96.4% | > 90% | [2][3] |
| Precision (%CV) | 0.93 - 1.88 | 0.91 - 2.79 | < 15% | [2][3] |
| Accuracy | 98.8% - 101.7% | 98.0% - 102.7% | 85% - 115% | [2][3] |
| Linear Range | 0.5 - 1000 ng/mL | 0.5 - 500 ng/mL | To be determined | [2][3] |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of 4-cis-Hydroxy Cilostazol.
Caption: Workflow for 4-cis-Hydroxy Cilostazol SPE.
References
- 1. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Separation of Cilostazol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and rapid simultaneous determination of cilostazol (B1669032) and its major active metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined below are compiled from validated methods and are suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Cilostazol is a quinolinone derivative that functions as a selective phosphodiesterase 3 (PDE3) inhibitor, leading to antiplatelet and vasodilatory effects. It is primarily used in the management of intermittent claudication. Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several active metabolites. The main active metabolite, 3,4-dehydro cilostazol, is pharmacologically more potent than the parent drug.[1] Other significant active metabolites include OPC-13015, OPC-13213, and 4'-trans-hydroxy cilostazol.[2][3] Therefore, a robust and sensitive analytical method for the simultaneous quantification of cilostazol and its key metabolites is crucial for pharmacokinetic and pharmacodynamic assessments.
UPLC-MS/MS Methodologies
Multiple validated UPLC-MS/MS methods have been established for the analysis of cilostazol and its metabolites in biological matrices, most commonly human plasma. These methods offer high sensitivity, selectivity, and throughput.
Chromatographic Conditions
The separation of cilostazol and its metabolites is typically achieved using a reversed-phase UPLC column. The specific conditions from several validated methods are summarized below for comparison.
Table 1: UPLC and MS/MS Parameters for the Analysis of Cilostazol and its Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| UPLC System | Waters ACQUITY UPLC I-Class | Not Specified | Not Specified |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][4] | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[5] | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][6] |
| Mobile Phase A | 2.0 mM Ammonium Formate (pH 5.0 with 0.1% Formic Acid)[1] | 5 mM Ammonium Formate with 0.1% Formic Acid[5] | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[1] | Methanol[5] | Acetonitrile[6] |
| Flow Rate | Not Specified | 0.30 mL/min[5] | 0.4 mL/min[3] |
| Gradient | Isocratic (80:20, B:A)[1] | Gradient | Gradient[3][6] |
| Injection Volume | Not Specified | Not Specified | 2.0 µL[6] |
| Column Temp. | 30°C | Not Specified | 40°C[6] |
| Autosampler Temp. | Not Specified | Not Specified | 10°C[6] |
| Run Time | 1.2 min[1] | 3.5 min[5] | Not Specified |
| MS System | Triple Quadrupole Mass Spectrometer | Not Specified | Xevo TQ-S Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] | Positive Electrospray Ionization (ESI)[5] | Positive Electrospray Ionization (ESI)[6] |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.
Table 2: Mass Transitions for Cilostazol and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cilostazol | 370.3 | 288.2 | [7] |
| Cilostazol | 370.0 | 288.0 | [8] |
| 3,4-dehydro cilostazol | 368.0 | 286.0 | [8] |
| 4'-trans-hydroxy cilostazol | Not Specified | Not Specified | |
| Cilostazol-d11 (B563047) (IS) | 381.2 | 288.3 | [4] |
| 3,4-dehydro cilostazol-d11 (IS) | Not Specified | Not Specified | |
| Domperidone (IS) | 426.2 | 175.1 | [7] |
| Mosapride (IS) | 422.0 | 198.0 | [8] |
| Ticagrelor (IS) | Not Specified | Not Specified | [3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the desired level of cleanliness and the nature of the biological matrix. Common methods include solid-phase extraction (SPE), protein precipitation (PP), and liquid-liquid extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for human plasma analysis.[1]
-
To 100 µL of plasma, add the internal standard solution.
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc).[1]
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Protocol 2: Protein Precipitation (PP)
This is a simpler and faster method suitable for high-throughput analysis.[5]
-
To a plasma sample in a 96-deep-well plate, add a precipitation agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.
-
Mix thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials.
-
Inject an aliquot of the supernatant directly or after dilution into the UPLC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is another effective method for sample clean-up.[8]
-
To a plasma sample, add the internal standard.
-
Add an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[8]
-
Vortex mix to facilitate the extraction of analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Visualization of Workflows and Pathways
General UPLC-MS/MS Workflow
Caption: General workflow for UPLC-MS/MS analysis of cilostazol and its metabolites.
Cilostazol Metabolic Pathway
Caption: Simplified metabolic pathway of cilostazol.
Method Validation and Performance
The described UPLC-MS/MS methods have been fully validated according to regulatory guidelines.
Table 3: Performance Characteristics of Validated Methods
| Parameter | Method 1 | Method 2 |
| Linear Range (Cilostazol) | 0.5–1000 ng/mL[1][4] | 1.0–800 ng/mL[5] |
| Linear Range (3,4-dehydro cilostazol) | 0.5–500 ng/mL[1][4] | 0.05–400 ng/mL[5] |
| Intra-batch Precision (%CV) | 0.93–1.88% (Cilostazol)[1][4]0.91–2.79% (Metabolite)[1][4] | < 12.3%[5] |
| Inter-batch Precision (%CV) | 0.93–1.88% (Cilostazol)[1][4]0.91–2.79% (Metabolite)[1][4] | < 12.3%[5] |
| Accuracy | 98.8–101.7% (Cilostazol)[1][4]98.0–102.7% (Metabolite)[1][4] | 88.8–99.8%[5] |
| Recovery | 95–97%[1][4] | Not Specified |
These methods demonstrate excellent sensitivity, with lower limits of quantification (LLOQ) as low as 0.5 ng/mL for both cilostazol and 3,4-dehydro cilostazol.[1][4] The use of deuterated internal standards is recommended to compensate for any variability during sample extraction and analysis, thereby ensuring high accuracy and precision.[1]
Conclusion
The UPLC-MS/MS methods detailed in these application notes provide a robust and reliable approach for the simultaneous quantification of cilostazol and its active metabolites in biological matrices. The high sensitivity, specificity, and throughput of these methods make them well-suited for a wide range of applications in drug development, clinical pharmacology, and therapeutic drug monitoring. The provided protocols and data serve as a comprehensive resource for researchers and scientists in this field.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma by rapid liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 4-cis-Hydroxy Cilostazol-d5 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-cis-Hydroxy Cilostazol-d5 in biological matrices. Deuterated internal standards are considered the gold standard for quantitative bioanalysis, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1] This protocol provides the necessary mass spectrometry parameters, chromatographic conditions, and sample preparation procedures for researchers and drug development professionals.
Introduction
Cilostazol (B1669032) is a quinolinone derivative used for the treatment of intermittent claudication. Its metabolites, including hydroxylated forms, are of significant interest in pharmacokinetic and drug metabolism studies. The use of deuterated internal standards, such as this compound, is crucial for accurate quantification in complex biological samples.[1][2] These standards co-elute with the analyte of interest and exhibit nearly identical chemical behavior, which allows for effective correction of matrix effects and ionization variability.[1][2][3] This document provides a detailed protocol for the detection of this compound, leveraging established methodologies for cilostazol and its metabolites.
Mass Spectrometry Parameters
The detection of this compound is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). While specific transitions for this compound are not explicitly detailed in the provided literature, they can be inferred from the parent compound and similar deuterated analogs. For instance, deuterated standards for cilostazol and its metabolite 3,4-dehydro cilostazol have been successfully used.[4][5]
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte | This compound |
| Precursor Ion (Q1) m/z | 390.3 (Estimated) |
| Product Ion (Q2) m/z | 288.3 (Estimated) |
| Internal Standard | Cilostazol-d11 |
| Precursor Ion (Q1) m/z | 381.2 |
| Product Ion (Q2) m/z | 288.3[4][5] |
| Internal Standard | 3,4-dehydro cilostazol-d11 |
| Precursor Ion (Q1) m/z | 379.2 |
| Product Ion (Q2) m/z | 286.2[5] |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Note: The precursor and product ions for this compound are estimated based on the addition of a hydroxyl group (+16 Da) and the deuterium (B1214612) labeling (+5 Da) to the cilostazol structure and its known fragmentation patterns. Optimization of these parameters on the specific instrument is recommended.
Liquid Chromatography
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used for the separation of the analyte.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[6] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.30 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A linear gradient is employed for optimal separation. |
Table 3: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Experimental Protocol
Sample Preparation
Plasma samples are prepared using protein precipitation, a rapid and effective method for removing the majority of proteins.[1]
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cilostazol-d11 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of the analyte in the samples is then determined from the calibration curve. The use of a deuterated internal standard helps to compensate for measurement errors that could result from ion suppression or enhancement.[7]
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS. The use of a deuterated internal standard and a robust sample preparation method ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other research applications in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
Application of 4-cis-Hydroxy Cilostazol-d5 in Pharmacokinetic Studies of Cilostazol
Application Note
The accurate quantification of cilostazol (B1669032) and its active metabolites is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug-drug interactions. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. 4-cis-Hydroxy Cilostazol-d5, a deuterium-labeled analog of a major cilostazol metabolite, serves as an ideal internal standard for the sensitive and specific quantification of cilostazol and its metabolites in biological matrices such as plasma and urine.
Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent, CYP2C19.[1] The major active metabolites include 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol.[2][3][4] Due to their significant pharmacological activity, simultaneous measurement of the parent drug and its active metabolites is often required in clinical and preclinical studies.[5] The use of this compound in conjunction with a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method allows for the precise and accurate determination of these analytes.
This document provides detailed protocols for sample preparation and analysis, along with validation data, to guide researchers in the application of this compound for pharmacokinetic studies of cilostazol.
Experimental Protocols
1. Bioanalytical Method for Cilostazol and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of cilostazol and its active metabolite, 3,4-dehydro-cilostazol, in human plasma.
Materials and Reagents:
-
Cilostazol and 3,4-dehydro-cilostazol reference standards
-
This compound (as internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of cilostazol, 3,4-dehydro-cilostazol, and the internal standard in methanol.
-
Prepare working solutions by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.
-
Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
-
-
Sample Extraction (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the analytes in the QC and unknown samples from the calibration curve using a weighted linear regression.
Quantitative Data Summary
The following tables summarize typical validation parameters for a UPLC-MS/MS method for the analysis of cilostazol and its metabolites.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Cilostazol | 1.0 - 800 | 1.0 | ≥ 0.999 |
| 3,4-dehydro-cilostazol | 0.05 - 400 | 0.05 | ≥ 0.999 |
Data compiled from multiple sources indicating common ranges and performance.[7][9]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Cilostazol | Low | 0.93 - 1.99 | 0.99 - 2.79 | 98.8 - 101.7 |
| Mid | ||||
| High | ||||
| 3,4-dehydro-cilostazol | Low | 0.91 - 1.99 | 0.99 - 2.79 | 98.0 - 102.7 |
| Mid | ||||
| High |
Precision and accuracy data are presented as ranges observed in validation studies.[5][9]
Table 3: Recovery
| Analyte | QC Level | Mean Extraction Recovery (%) |
| Cilostazol | Low | 95.4 - 96.7 |
| Mid | ||
| High | ||
| 3,4-dehydro-cilostazol | Low | 95.3 - 96.4 |
| Mid | ||
| High |
Recovery data demonstrates the efficiency of the solid-phase extraction process.[5]
Visualizations
Caption: Workflow for a typical pharmacokinetic study of cilostazol.
Caption: Simplified metabolic pathway of cilostazol.
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
bioequivalence study of cilostazol formulations using a deuterated internal standard
Introduction
These application notes provide a detailed protocol for conducting a bioequivalence study of two cilostazol (B1669032) formulations, utilizing a deuterated internal standard for accurate quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Cilostazol is a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease. Establishing bioequivalence between a generic (test) and a branded (reference) formulation is a critical step in the drug approval process, ensuring that both products exhibit comparable pharmacokinetic profiles. The use of a deuterated internal standard is the gold standard for LC-MS/MS bioanalysis, as it corrects for variability during sample preparation and analysis.
Experimental Protocols
Study Design and Volunteer Selection
A randomized, two-period, two-sequence, crossover study design is typically employed for bioequivalence studies of cilostazol.[1] Healthy adult volunteers are recruited and screened based on inclusion and exclusion criteria. After an overnight fast, subjects are administered a single oral dose of either the test or reference cilostazol formulation. A washout period of at least 14 days is maintained between the two treatment periods.[1][2]
Sample Collection
Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at various time points post-dose, typically up to 48 or 60 hours.[2][3] Plasma is separated by centrifugation and stored at -70°C until analysis.[4]
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is employed for the efficient extraction of cilostazol and its active metabolite, 3,4-dehydro cilostazol, from human plasma.[4]
Materials:
-
Human plasma samples
-
Cilostazol and 3,4-dehydro cilostazol reference standards
-
Cilostazol-d11 (B563047) and 3,4-dehydro cilostazol-d11 (deuterated internal standards)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)[4]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the plasma sample, add 25 µL of the internal standard working solution (containing cilostazol-d11 and 3,4-dehydro cilostazol-d11).[4]
-
Vortex the mixture for 10 seconds.[4]
-
Add 100 µL of water and vortex for an additional 30 seconds.[4]
-
Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[4]
-
Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[4]
-
Dry the cartridge under a stream of nitrogen for 1 minute.[4]
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The quantification of cilostazol and its metabolite is performed using a UPLC system coupled with a tandem mass spectrometer.
Instrumentation:
-
UPLC System (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQD)
-
UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM ammonium (B1175870) acetate.[5]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C[5]
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The pharmacokinetic parameters are calculated from the plasma concentration-time profiles for both the test and reference formulations. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2]
Table 1: Pharmacokinetic Parameters of Two Cilostazol Formulations (Test vs. Reference)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 701 ± 220.1 | 690 ± 236.7 |
| AUC0-last (ng·h/mL) | 11,700 ± 4212 | 10,900 ± 4196.5 |
| AUC0-∞ (ng·h/mL) | 13,724 ± 5228.8 | 12,458 ± 4983.2 |
| Tmax (h) | 4.00 (median) | 3.25 (median) |
Data adapted from a bioequivalence study of 100 mg cilostazol tablets.[7]
Table 2: Bioequivalence Analysis of Cilostazol Formulations
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval (CI) |
| Cmax | 101.86 | 91.88% - 112.92% |
| AUC0-last | 107.78 | 99.67% - 116.56% |
| AUC0-∞ | 110.46 | 102.68% - 118.82% |
Data from a study comparing two 100 mg cilostazol tablet formulations. For bioequivalence, the 90% CI for the ratio of the geometric means of Cmax and AUC should fall within the range of 80.00% to 125.00%.[1][8]
Mandatory Visualization
Caption: Workflow for a cilostazol bioequivalence study.
Conclusion
The presented UPLC-MS/MS method using a deuterated internal standard provides a robust and sensitive approach for the quantification of cilostazol and its active metabolite in human plasma. The detailed protocol for sample preparation and analysis, along with the representative pharmacokinetic data, serves as a comprehensive guide for researchers and professionals involved in bioequivalence studies of cilostazol formulations. The successful application of this methodology is crucial for the regulatory approval of generic cilostazol products, ensuring their therapeutic equivalence to the innovator drug.
References
- 1. researchgate.net [researchgate.net]
- 2. jmatonline.com [jmatonline.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes & Protocols: Determination of Cilostazol and its Metabolites in Urine using 4-cis-Hydroxy Cilostazol-d5 by LC-MS/MS
These application notes provide a detailed protocol for the quantitative determination of cilostazol (B1669032) and its major metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes 4-cis-Hydroxy Cilostazol-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
1. Introduction
Cilostazol is a quinolinone derivative medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. It acts as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C19), and its metabolites are largely excreted in the urine.[1][2] The primary route of elimination for cilostazol and its byproducts is through urinary excretion, accounting for approximately 74% of the administered dose.[1][2] Unchanged cilostazol is not found in measurable quantities in urine. The major active metabolite is 3,4-dehydro-cilostazol, and another significant metabolite is 4'-trans-hydroxy cilostazol.[1]
Accurate and reliable quantification of cilostazol and its metabolites in urine is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This protocol describes a robust LC-MS/MS method that employs a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variations in sample processing, thereby providing reliable and reproducible results.
2. Experimental Protocols
This section details the materials, equipment, and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of cilostazol and its metabolites in human urine.
2.1. Materials and Reagents
-
Analytes and Internal Standard: Cilostazol, 3,4-dehydro-cilostazol, 4'-trans-hydroxy cilostazol, and this compound (Internal Standard, IS).
-
Solvents: HPLC-grade methanol, acetonitrile, and chloroform (B151607). Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade).
-
Water: Deionized water (18 MΩ·cm or higher).
-
Urine: Drug-free human urine for the preparation of calibration standards and quality control samples.
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated HPLC method for cilostazol and its metabolites in urine.[3]
-
Spiking: To 1.0 mL of urine sample (calibrator, quality control, or unknown), add 50 µL of the internal standard working solution (this compound in methanol).
-
Extraction: Add 5.0 mL of chloroform to the urine sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.35 mL/min |
| Gradient | Start with 20% B, ramp to 80% B over 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilostazol | 370.2 | 288.2 | 25 |
| 3,4-dehydro-cilostazol | 368.2 | 286.2 | 27 |
| 4'-trans-hydroxy cilostazol | 386.2 | 368.2 | 20 |
| This compound (IS) | 391.2 | 373.2 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
3. Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated method for the determination of cilostazol and its metabolites in urine. The data in Table 2 is based on a published HPLC-UV method and serves as a reference.[3] An LC-MS/MS method is expected to achieve lower limits of quantification.
Table 2: Linearity and Quantification Limits for Cilostazol and Metabolites in Urine (HPLC-UV Method) [3]
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Cilostazol | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 1 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 2 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 3 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 4 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 5 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 6 | 100 - 3000 | 100 | ≥ 0.995 |
| Metabolite 7 | 100 - 3000 | 100 | ≥ 0.995 |
Table 3: Accuracy and Precision for Cilostazol and Metabolites in Urine (HPLC-UV Method) [3]
| Analyte | Accuracy (% Relative Recovery) | Precision (%CV) |
| Cilostazol & Metabolites | 86.1 - 116.8 | 0.8 - 19.7 |
4. Visualization
The following diagram illustrates the experimental workflow for the determination of cilostazol and its metabolites in urine.
Caption: Workflow for the determination of cilostazol and its metabolites in urine.
The signaling pathway for cilostazol's mechanism of action is provided below for additional context.
Caption: Mechanism of action of Cilostazol via PDE3 inhibition.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cilostazol and its metabolites in human urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Exchange in Deuterated Cilostazol Standards
For researchers, scientists, and drug development professionals, the integrity of internal standards is paramount for accurate and reliable quantitative analysis. Deuterated internal standards, such as deuterated cilostazol (B1669032), are powerful tools in mass spectrometry-based bioanalysis. However, the potential for isotopic exchange—the unintended replacement of deuterium (B1214612) with hydrogen—can compromise experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with deuterated cilostazol standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated cilostazol?
A1: Isotopic exchange, also known as H/D or back-exchange, is a chemical reaction where a deuterium atom on your deuterated cilostazol standard is swapped with a hydrogen atom from the surrounding environment, such as from solvents or moisture.[1] This is problematic because it alters the mass of the internal standard. If your deuterated cilostazol loses one or more deuterium atoms, it can be incorrectly identified and measured as the unlabeled analyte, leading to an underestimation of the internal standard concentration and an overestimation of the cilostazol concentration in your sample.[2]
Q2: Which deuterium labels on a cilostazol molecule are most susceptible to exchange?
A2: Deuterium atoms on heteroatoms (like oxygen or nitrogen) are highly susceptible to exchange. Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions.[3] When selecting a deuterated cilostazol standard, it is crucial to choose one where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons, that are not prone to exchange.[2][4]
Q3: What are the primary factors that influence the rate of isotopic exchange?
A3: The rate of hydrogen-deuterium exchange is influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases. For many compounds, the minimum exchange rate occurs in a slightly acidic environment, around pH 2.5-3.[1][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4]
-
Solvent: Protic solvents, such as water and methanol (B129727), can readily donate protons and facilitate deuterium exchange. Aprotic solvents, like acetonitrile (B52724), are generally preferred.[4][5]
-
Exposure to Moisture: Since water is a protic solvent, exposure to atmospheric moisture can lead to isotopic exchange.[4]
Q4: What are the best practices for storing deuterated cilostazol standards?
A4: Proper storage is critical to maintain the isotopic integrity of your deuterated cilostazol standards.
-
Temperature: For long-term storage, it is recommended to store deuterated standards at -20°C or below.[6] For short-term storage of solutions, 2-8°C is acceptable.[4]
-
Solvent: Whenever possible, dissolve and store deuterated cilostazol in a high-purity aprotic solvent like acetonitrile.[4] If an aqueous solution is necessary, consider using D₂O-based buffers.
-
Atmosphere: Handle and store the standards under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[5]
-
Light Protection: Store standards in amber vials to protect them from light, which can cause photodegradation.[5]
Q5: Can I prepare a mixed stock solution containing deuterated cilostazol and other standards?
A5: While it is possible, preparing individual stock solutions for each standard is generally recommended. This provides greater flexibility and prevents potential cross-reactivity or degradation that might occur in a mixture. If you do prepare a mixed solution, ensure all compounds are stable and soluble in the chosen solvent.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to isotopic exchange of deuterated cilostazol.
Issue 1: I'm observing a decreasing signal for my deuterated cilostazol internal standard and a corresponding increase in the signal for unlabeled cilostazol in my blank samples.
-
Possible Cause: This is a strong indication of isotopic exchange. The deuterated internal standard is losing its deuterium labels and is being detected as the native analyte.
-
Troubleshooting Steps:
-
Review Your Solvent Choice: Are you using protic solvents like methanol or water in your sample preparation or mobile phase? If so, consider switching to an aprotic solvent such as acetonitrile.
-
Check the pH of Your Solutions: If you are using aqueous solutions, measure the pH. If it is neutral or basic, adjust it to a more acidic pH (around 2.5-5.0) to minimize the exchange rate.[1][7]
-
Control the Temperature: Ensure that your samples and standards are kept cool, preferably at 4°C, in the autosampler during the analytical run.[4]
-
Perform a Stability Test: Incubate the deuterated cilostazol standard in your sample matrix (e.g., blank plasma) under the same conditions as your experimental samples. Analyze the sample at different time points to quantify the rate of exchange.[2]
-
Issue 2: The retention time of my deuterated cilostazol is different from the unlabeled cilostazol.
-
Possible Cause: This is known as the "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight changes in the molecule's physicochemical properties, resulting in a small shift in chromatographic retention time.[6]
-
Troubleshooting Steps:
-
Confirm Co-elution: While a small shift can occur, significant separation is undesirable. Ensure your chromatographic method is optimized to have the deuterated standard and the analyte co-elute as closely as possible.
-
Evaluate Matrix Effects: Even with co-elution, differential matrix effects can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement.[8] This can be assessed through post-extraction addition experiments.
-
Data Presentation
Table 1: General Storage Recommendations for Deuterated Cilostazol Standards
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[6] |
| In Aprotic Solvent (e.g., Acetonitrile) | -20°C | Long-term (Months to Years) | Ensure the vial is tightly sealed to prevent solvent evaporation and moisture entry. |
| In Aprotic Solvent (e.g., Acetonitrile) | 2-8°C | Short- to Mid-term (Weeks to Months) | Suitable for working solutions that are used frequently. |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the high risk of H/D exchange. Prepare fresh as needed.[6] |
Table 2: Chemical Stability of Cilostazol Under Forced Degradation Conditions
| Condition | Stability | Observations |
| Acidic Hydrolysis (e.g., 1N HCl) | Stable | No significant degradation observed.[9] |
| Alkaline Hydrolysis (e.g., 1N NaOH) | Stable to moderate degradation | Some studies report stability, while others show considerable degradation in alkaline medium.[9][10] |
| Oxidative Degradation (e.g., H₂O₂) | Labile | Significant degradation occurs.[5] |
| Photochemical Degradation (UV light) | Stable | Generally stable under photolytic conditions.[5] |
| Thermal Degradation | Stable | Generally stable under thermal stress. |
Experimental Protocols
Protocol 1: Preparation of Deuterated Cilostazol Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of deuterated cilostazol (e.g., cilostazol-d11) with minimal risk of isotopic exchange.
Materials:
-
Deuterated cilostazol standard (solid)
-
High-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[4]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in an environment with controlled humidity, or under an inert atmosphere if possible.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.[7]
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Homogenization: Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a clearly labeled amber vial with a PTFE-lined cap and store at the recommended temperature (e.g., -20°C).[4]
-
Working Solution Preparation: To prepare working solutions, bring the stock solution to room temperature. Dilute an appropriate aliquot of the stock solution with the desired solvent (e.g., methanol:water 50:50, v/v for UPLC-MS/MS applications).[7]
Protocol 2: UPLC-MS/MS Analysis of Cilostazol Using a Deuterated Internal Standard
This protocol is adapted from a validated method for the simultaneous determination of cilostazol and its active metabolite.[7]
Chromatographic Conditions:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium (B1175870) formate (B1220265) (pH 5.0, adjusted with 0.1% formic acid) (80:20, v/v)[7]
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cilostazol: m/z 370.3 → 288.3
-
Cilostazol-d11: m/z 381.2 → 288.3[7]
-
Visualizations
Caption: Workflow for preparing and analyzing deuterated cilostazol standards.
Caption: Decision tree for troubleshooting isotopic exchange issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated stability indicating high performance reverse phase liquid chromatographic method for the determination of cilostazol in bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chromatographic Shifts of 4-cis-Hydroxy Cilostazol-d5: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 4-cis-Hydroxy Cilostazol-d5 as an internal standard in chromatographic analyses, encountering retention time shifts can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these specific issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than its non-deuterated analog?
A1: This phenomenon is an expected behavior known as the "chromatographic isotope effect".[1][2] The substitution of hydrogen with heavier deuterium (B1214612) atoms can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive on the non-polar stationary phase.[1]
Q2: What are the primary causes of the chromatographic isotope effect?
A2: The root cause lies in the differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller molecular volume and altered van der Waals interactions.[2] These subtle differences influence the molecule's hydrophobicity and its interaction with the stationary phase, causing the shift in retention time.[2]
Q3: Does the degree of deuteration in my internal standard affect the retention time shift?
A3: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[2] The position of the deuterium labels can also play a role in the extent of the observed shift.[2]
Q4: Can a significant chromatographic shift impact the accuracy of my quantitative results?
A4: Absolutely. If the deuterated internal standard does not co-elute closely with the analyte, it may be subjected to different matrix effects.[3] This can lead to variations in ionization efficiency in the mass spectrometer, ultimately compromising the accuracy and precision of your analytical method.[3]
Q5: My retention times are drifting or shifting unexpectedly. What are the common causes?
A5: Unpredictable retention time shifts can stem from several factors, broadly categorized as either system-related or method-related issues. Common culprits include:
-
System Issues: Leaks in the flow path, worn pump seals, faulty check valves, or bubbles in the pump can all lead to flow rate variations and consequently, retention time shifts.[4][5]
-
Method-Related Issues: Changes in mobile phase composition, pH, column temperature, or column degradation can significantly impact retention times.[6][7]
Troubleshooting Guide for Chromatographic Shifts
A systematic approach is crucial for effectively troubleshooting retention time shifts. The following sections provide guidance on identifying and resolving these issues.
Initial Assessment
The first step is to characterize the nature of the shift:
-
Consistent Early Elution of d5-Standard: If this compound consistently elutes slightly before the unlabeled analyte, this is likely due to the inherent chromatographic isotope effect.
-
Gradual Drift in Retention Time: This often points to changes in the column condition or mobile phase composition over time.
-
Sudden or Random Shifts: These are typically indicative of system issues such as leaks, air bubbles, or pump malfunctions.[8]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing retention time shifts.
Caption: A logical workflow for troubleshooting retention time shifts.
Data Presentation: Impact of Chromatographic Parameters
The following tables summarize the potential impact of various parameters on the retention time of this compound and its non-deuterated analog.
Table 1: Effect of Mobile Phase Composition (Reversed-Phase Chromatography)
| Parameter Change | Expected Impact on Retention Time | Reason |
| Increase % Organic Solvent | Decrease | Decreases polarity of the mobile phase, leading to reduced retention on a non-polar stationary phase. |
| Decrease % Organic Solvent | Increase | Increases polarity of the mobile phase, leading to increased retention. |
| Change in Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) | Variable | Can alter selectivity and retention based on different interactions with the analyte and stationary phase. |
Table 2: Influence of Other Key Parameters
| Parameter | Impact of Variation | Troubleshooting Action |
| Flow Rate | Retention time is inversely proportional to the flow rate. A 0.1 mL/min change in a 1 mL/min flow can cause a ~10% change in retention time.[1] | Verify and calibrate the pump flow rate. Check for leaks or blockages. |
| Column Temperature | An increase in temperature generally decreases retention time. | Use a column oven to maintain a stable temperature. |
| Mobile Phase pH (for ionizable compounds) | A change of 0.1 pH unit can lead to a 10% or more shift in retention time for ionizable compounds.[1] | Ensure accurate and consistent pH of the mobile phase. Use buffered solutions. |
| Column Contamination | Can lead to peak shape distortion and retention time shifts. | Implement a column washing procedure as recommended by the manufacturer. |
| Column Aging | Gradual loss of stationary phase can lead to a decrease in retention time. | Replace the column if it has exceeded its recommended lifetime or performance specifications. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
Objective: To determine the optimal mobile phase composition to minimize the chromatographic shift between this compound and its non-deuterated analog while maintaining adequate separation from other components.
Methodology:
-
Prepare a series of mobile phases: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in increments of 2% around the original method's composition (e.g., 48%, 50%, 52%).
-
Equilibrate the system: For each new mobile phase composition, allow the HPLC/UHPLC system to equilibrate until a stable baseline is achieved.
-
Inject a standard mixture: Inject a solution containing both this compound and its non-deuterated analog.
-
Record retention times: Measure the retention times for both the analyte and the internal standard.
-
Analyze the data: Calculate the difference in retention time (ΔRT) for each mobile phase composition.
-
Select the optimal composition: Choose the mobile phase composition that provides the smallest ΔRT while ensuring good peak shape and resolution.
Protocol 2: Assessment of Column Temperature Effects
Objective: To evaluate the influence of column temperature on the chromatographic shift and identify a temperature that minimizes this effect.
Methodology:
-
Set the initial column temperature: Begin with the temperature specified in the analytical method.
-
Equilibrate the system: Allow the column to reach thermal equilibrium.
-
Inject the standard mixture: Inject the solution containing both the analyte and the deuterated internal standard.
-
Record retention times: Measure the retention times for both compounds.
-
Vary the temperature: Increase and decrease the column temperature in increments of 5°C.
-
Repeat steps 2-4 for each temperature.
-
Analyze and compare: Calculate the ΔRT at each temperature and select the temperature that minimizes the chromatographic shift without compromising peak shape or resolution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observed effect of a chromatographic shift.
Caption: Relationship between causes and consequences of chromatographic shifts.
References
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 4-cis-Hydroxy Cilostazol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-cis-Hydroxy Cilostazol (B1669032).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 4-cis-Hydroxy Cilostazol?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the LC-MS/MS analysis of 4-cis-Hydroxy Cilostazol from biological samples like plasma, endogenous components such as phospholipids (B1166683), proteins, and salts can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[3] This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), resulting in inaccurate and imprecise quantification.[1][4]
Q2: What are the common signs of matrix effects in my analytical run?
A2: Common indicators of matrix effects include poor reproducibility of results between samples, inconsistent peak areas for quality control (QC) samples, and a significant difference in the signal response of an analyte when comparing a pure standard solution to a sample spiked into a biological matrix.[5] If you observe high variability in your data or a consistent underestimation or overestimation of your analyte concentration, matrix effects should be suspected.
Q3: How can I quantitatively assess the extent of matrix effects for 4-cis-Hydroxy Cilostazol?
A3: The post-extraction spike method is a widely accepted technique to quantify matrix effects.[5][6] This involves comparing the peak area of 4-cis-Hydroxy Cilostazol in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[7][8] For cilostazol and its metabolites, SPE has been shown to result in negligible matrix effects.[5][9]
-
Chromatographic Separation: Modifying the LC method to achieve better separation between 4-cis-Hydroxy Cilostazol and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[5]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of 4-cis-Hydroxy Cilostazol is the ideal choice as it will experience similar matrix effects as the analyte, thereby providing accurate correction.[3] If a SIL-IS is unavailable, a structural analog can be used.
-
Matrix-Matched Calibrants: Preparing calibration standards and quality controls in the same biological matrix as the study samples helps to compensate for consistent matrix effects across the analytical run.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal intensity or complete signal loss for 4-cis-Hydroxy Cilostazol | Severe ion suppression due to co-eluting phospholipids or other matrix components. | 1. Improve Sample Cleanup: Implement or optimize an SPE protocol. A mixed-mode or reversed-phase sorbent can be effective for removing phospholipids. 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the early-eluting, highly suppressing components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[5] |
| Inconsistent and irreproducible results across a batch | Variable matrix effects between different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Evaluate Sample Collection and Handling: Inconsistencies in sample collection, storage, or thawing can contribute to variability. Ensure standardized procedures are followed. |
| High signal intensity and positive bias in quantification | Ion enhancement from co-eluting matrix components. | 1. Improve Chromatographic Resolution: Focus on separating the analyte from the interfering peaks. 2. Investigate the Source of Enhancement: Post-column infusion experiments can help identify the region of the chromatogram where enhancement occurs.[5] |
| Poor peak shape for 4-cis-Hydroxy Cilostazol | Matrix components interfering with the chromatography. | 1. Optimize Sample Reconstitution Solvent: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion. 2. Enhance Sample Cleanup: A more rigorous sample preparation method may be needed to remove the interfering substances. |
Data Presentation
Table 1: Recovery and Matrix Effect of Cilostazol and its Metabolites in Rat Plasma
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Cilostazol | 2 | 78.6 ± 11.1 | 95.2 ± 8.7 |
| 80 | 85.2 ± 9.8 | 98.1 ± 7.5 | |
| 400 | 88.9 ± 7.5 | 102.3 ± 6.4 | |
| 3,4-dehydro Cilostazol | 2 | 75.4 ± 12.3 | 93.8 ± 9.1 |
| 80 | 82.1 ± 8.9 | 97.5 ± 6.8 | |
| 400 | 86.7 ± 6.8 | 101.5 ± 5.9 | |
| 4'-trans-hydroxy Cilostazol * | 2 | 77.1 ± 10.5 | 94.5 ± 8.2 |
| 80 | 84.3 ± 9.1 | 98.9 ± 7.1 | |
| 400 | 87.5 ± 7.1 | 103.1 ± 6.1 |
*Data for 4'-trans-hydroxy cilostazol is presented as a surrogate for 4-cis-Hydroxy Cilostazol due to the limited availability of specific data for the cis-isomer. The analytical behavior is expected to be similar. Data adapted from a study on the pharmacokinetics of cilostazol and its metabolites in rat plasma.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for 4-cis-Hydroxy Cilostazol in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
4-cis-Hydroxy Cilostazol analytical standard.
-
LC-MS/MS system.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare two sets of samples:
-
Set A (Spiked in Extracted Matrix): Extract the blank biological matrix using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with a solution of 4-cis-Hydroxy Cilostazol at a known concentration (e.g., a mid-range QC).
-
Set B (Neat Solution): Prepare a solution of 4-cis-Hydroxy Cilostazol in the reconstitution solvent at the exact same concentration as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for 4-cis-Hydroxy Cilostazol.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
Interpretation of Results:
-
Matrix Effect ≈ 100%: No significant matrix effect.
-
Matrix Effect < 85%: Significant ion suppression.
-
Matrix Effect > 115%: Significant ion enhancement.
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from the sample prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
SPE vacuum manifold or positive pressure processor.
-
Biological matrix samples.
-
Appropriate solvents for conditioning, washing, and elution.
Procedure:
-
Condition the SPE Cartridge: Pre-treat the cartridge by passing a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Load the Sample: Dilute the biological matrix sample with an appropriate buffer and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining 4-cis-Hydroxy Cilostazol.
-
Elute the Analyte: Elute 4-cis-Hydroxy Cilostazol from the cartridge using a stronger organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for matrix effects in 4-cis-Hydroxy Cilostazol analysis.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. lcms.cz [lcms.cz]
- 2. axisclinicals.com [axisclinicals.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Cilostazol inhibits matrix invasion and modulates the gene expressions of MMP-9 and TIMP-1 in PMA-differentiated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
improving the sensitivity of 4-cis-Hydroxy Cilostazol-d5 detection
Welcome to the technical support center for the bioanalysis of 4-cis-Hydroxy Cilostazol-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?
The most common and highly sensitive technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] This method offers excellent selectivity and sensitivity for detecting low concentrations of the analyte in complex biological samples like plasma.[1][2]
Q2: What type of mass spectrometry ionization is best suited for this compound?
Given that cilostazol (B1669032) and its metabolites contain easily ionizable amino groups, Electrospray Ionization (ESI) in the positive ion mode is the preferred method for mass spectrometric detection.[1][4]
Q3: What are the expected challenges when developing an assay for this compound?
Researchers may encounter challenges such as low sensitivity, matrix effects from the biological sample, poor chromatographic peak shape, and potential instability of the analyte. Each of these issues can be addressed through systematic optimization of sample preparation, chromatographic separation, and mass spectrometer settings.
Q4: Why is a deuterated internal standard like this compound used?
Deuterated internal standards are used to ensure the accuracy and precision of the analytical method.[1] They behave almost identically to the analyte during sample extraction and ionization, which allows them to compensate for any variability in these steps, leading to more reliable quantification.[1]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Question: I am not seeing any signal, or the signal for my analyte is very weak. What should I check first?
-
Answer:
-
Verify Mass Spectrometer Parameters: Ensure the correct precursor and product ion masses (MRM transitions) are being monitored. For novel metabolites, these may need to be determined by infusing a standard solution.
-
Check Tuning and Calibration: Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.
-
Sample Preparation: Evaluate the efficiency of your extraction procedure. Inefficient extraction can lead to significant loss of the analyte. Consider testing different methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PP).[1][3][5]
-
Analyte Stability: Assess the stability of this compound in the biological matrix and during the sample preparation process. Degradation can lead to a reduced signal.
-
LC Conditions: Ensure the mobile phase composition is appropriate for the retention and elution of your analyte. A mismatch can result in the analyte not reaching the detector or having a very broad peak shape.
-
Issue 2: Poor Peak Shape and Chromatography
-
Question: My chromatographic peaks are broad, tailing, or splitting. How can I improve the peak shape?
-
Answer:
-
Column Choice: Ensure you are using a suitable column. A UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) has been shown to be effective for cilostazol and its metabolites.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For cilostazol and its metabolites, a slightly acidic mobile phase (e.g., pH 5.0 with ammonium (B1175870) formate (B1220265) and formic acid) has been used successfully.[1]
-
Gradient Elution: Optimize the gradient elution profile to ensure the analyte is properly focused on the column before elution.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the mobile phase.
-
Issue 3: High Background Noise or Matrix Effects
-
Question: I am observing high background noise or significant ion suppression/enhancement. What can I do to minimize this?
-
Answer:
-
Improve Sample Cleanup: Matrix effects are often caused by co-eluting endogenous components from the biological sample. Enhancing the sample cleanup process can mitigate this. Solid-phase extraction (SPE) is generally more effective at removing interfering substances than protein precipitation.[1][5]
-
Chromatographic Separation: Adjust the chromatographic method to separate the analyte from the interfering matrix components. A longer column or a shallower gradient can improve resolution.
-
Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
-
Use a Deuterated Internal Standard: A co-eluting stable isotope-labeled internal standard can help to compensate for matrix effects during quantification.[1]
-
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for cilostazol and its metabolites.[1]
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 100 µL of water and vortex for another 30 seconds.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.
-
Condition an SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.
-
Dry the cartridge under nitrogen for 1 minute.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
UPLC-MS/MS Method
The following are typical starting parameters that should be optimized for this compound.
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mobile Phase:
-
A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water (pH ~5.0)[1]
-
B: Acetonitrile
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
Table 1: Suggested UPLC Parameters
| Parameter | Recommended Setting |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~2.5 minutes |
Table 2: Hypothetical Mass Spectrometry Parameters for this compound
Note: These are proposed values and should be confirmed by direct infusion of a standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 4-cis-Hydroxy Cilostazol | 386.2 | 288.3 | 150 | 30 | 20 |
| This compound (IS) | 391.2 | 288.3 | 150 | 30 | 20 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction Recovery of 4-cis-Hydroxy Cilostazol-d5 from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of 4-cis-Hydroxy Cilostazol-d5 from plasma samples. The following information is based on established methods for the parent drug, cilostazol (B1669032), and its metabolites, providing a strong foundation for developing a robust extraction protocol for its deuterated analog.
General Extraction Principles for this compound
The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, and throughput needs. For high-throughput analysis, simpler methods like protein precipitation might be preferred, whereas for methods requiring higher sensitivity and cleanliness, SPE or a combination of LLE and SPE are often utilized.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cilostazol and its metabolites from plasma?
A1: The most frequently employed methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Some validated methods also use a combination of LLE followed by SPE for enhanced purity of the extract.[2][3]
Q2: I am experiencing low recovery of my analyte. What are the potential causes and solutions?
A2: Low recovery can stem from several factors:
-
Suboptimal pH: The pH of the plasma sample can significantly impact the extraction efficiency of ionizable compounds. Ensure the pH is adjusted to suppress the ionization of this compound, thereby increasing its affinity for the organic solvent in LLE or the sorbent in SPE.
-
Inappropriate Extraction Solvent/Sorbent: For LLE, the choice of organic solvent is critical. A mixture of diethyl ether and dichloromethane (B109758) has been used for cilostazol.[1] For SPE, ensure the sorbent chemistry (e.g., C18, HLB) is appropriate for the analyte's polarity.
-
Insufficient Vortexing/Mixing: In LLE, inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase. Ensure thorough vortexing for a sufficient duration.
-
Sample Overload in SPE: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte. Consider reducing the sample volume or using a higher capacity cartridge.
-
Incomplete Elution in SPE: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Experiment with stronger elution solvents or increase the elution volume.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, caused by co-eluting endogenous components from plasma, can lead to ion suppression or enhancement, affecting accuracy and precision. To minimize these effects:
-
Improve Sample Cleanup: Employing a more rigorous extraction method, such as SPE or a combined LLE-SPE approach, can significantly reduce matrix components.[2]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from interfering matrix components is a crucial step. This may involve using a different column or modifying the mobile phase gradient.
-
Use a Deuterated Internal Standard: As you are using this compound, it will co-elute with the unlabeled analyte and experience similar matrix effects, which helps to compensate for signal variations and improve data accuracy.[4][5]
Q4: Should I use Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A4: The choice depends on your specific analytical requirements:
-
Protein Precipitation (PP): This is a rapid and simple method suitable for high-throughput screening. However, it provides the least effective sample cleanup, which may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PP and can provide high recovery. Optimization of solvent choice and pH is crucial for good performance.[1]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity. It is often considered the gold standard for bioanalytical sample preparation but is typically more time-consuming and costly than PP or LLE.[4][5] A combination of LLE and SPE can be used for very clean samples.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Extraction Recovery | Incomplete phase separation in LLE. | Centrifuge at a higher speed or for a longer duration. |
| Inappropriate pH for extraction. | Optimize the pH of the plasma sample to ensure the analyte is in a neutral form. | |
| SPE cartridge drying out. | Ensure the sorbent bed does not go dry during the conditioning and loading steps. | |
| Inefficient elution from SPE cartridge. | Test different elution solvents and volumes. Ensure the solvent is appropriate for the sorbent and analyte. | |
| High Variability in Results | Inconsistent vortexing/mixing times. | Use a calibrated multivortexer for consistent mixing. |
| Inconsistent sample volumes. | Use calibrated pipettes and ensure accurate volume transfers at each step. | |
| Channeling in SPE cartridges. | Ensure a consistent and slow flow rate during sample loading and elution. | |
| Poor Peak Shape in Chromatography | Residual plasma components in the extract. | Improve the sample cleanup method (e.g., switch from PP to SPE). |
| Incompatibility of reconstitution solvent with the mobile phase. | Ensure the final extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Quantitative Data Summary
The following table summarizes recovery data from published methods for cilostazol and its metabolites, which can serve as a benchmark for optimizing the extraction of this compound.
| Analyte | Extraction Method | Recovery (%) | Precision (%CV) | Reference |
| Cilostazol | Solid-Phase Extraction | 95.4 - 96.7 | 0.93 - 1.88 | [4] |
| 3,4-dehydro cilostazol | Solid-Phase Extraction | 95.3 - 96.4 | 0.91 - 2.79 | [4] |
| Cilostazol & Metabolites | LLE followed by SPE | 92.1 - 106.4 (Accuracy) | 4.6 - 6.5 | [2][3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of cilostazol and 3,4-dehydro cilostazol in human plasma.[4][5]
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the internal standard solution (this compound in a suitable solvent). Vortex for 10 seconds. Add 100 µL of water and vortex for another 30 seconds. Centrifuge the sample at 14,000 x g for 5 minutes at 10°C.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) by passing 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable washing solution to remove interfering substances. The original protocol may need to be consulted for a specific wash solution, but a common starting point is a low percentage of organic solvent in water.
-
Elution: Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., 400 µL of acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase or a compatible solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) followed by SPE
This protocol is based on a method for the determination of cilostazol and its metabolites.[2][6]
-
LLE Step:
-
To a plasma sample, add the internal standard.
-
Add an appropriate volume of a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness.
-
SPE Step:
-
Reconstitute the residue in a solvent compatible with the SPE loading conditions.
-
Proceed with the SPE steps as outlined in Protocol 1 (Conditioning, Loading, Washing, and Elution).
-
-
Final Processing: Evaporate the eluate from the SPE step and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Peak Shape for 4-cis-Hydroxy Cilostazol-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-cis-Hydroxy Cilostazol-d5. The following resources offer troubleshooting strategies and detailed experimental protocols to help you achieve optimal separation and peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, particularly peak tailing, for this compound is often attributed to secondary interactions between the analyte and the stationary phase. As a basic compound, it is susceptible to interactions with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][2] Other contributing factors can include inappropriate mobile phase pH, column contamination, and issues with the deuterated standard itself.
Q2: How does the mobile phase pH affect the peak shape of this analyte?
The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. At a pH below the pKa of the analyte, it will be protonated and may exhibit strong interactions with ionized silanol groups on the column, leading to peak tailing.[1][2] Conversely, operating at a pH that suppresses the ionization of either the analyte or the silanol groups can significantly improve peak symmetry. Several studies on Cilostazol (B1669032) and its metabolites have utilized acidic mobile phases to achieve good chromatography.[3][4]
Q3: Can the deuterated standard itself cause chromatographic issues?
Yes, deuterated internal standards can sometimes exhibit slight differences in retention time compared to their non-deuterated counterparts, a phenomenon known as a chromatographic or isotope effect. While typically minimal, this can affect co-elution and accurate quantification. The position and number of deuterium (B1214612) atoms can influence the magnitude of this shift.
Q4: Are there specific column chemistries that are better suited for analyzing this compound?
For basic compounds, columns with a highly deactivated or "end-capped" silica (B1680970) surface are recommended to minimize interactions with residual silanol groups.[1] Modern "Type-B" silica columns with high purity are generally preferred.[2] Additionally, columns with alternative stationary phases, such as those with embedded polar groups, can offer different selectivity and improved peak shape for challenging basic analytes.
Troubleshooting Guide
If you are experiencing poor peak shape with this compound, follow this systematic troubleshooting guide.
Step 1: Evaluate the Mobile Phase
The composition of your mobile phase is the first and often most impactful area to investigate.
-
pH Adjustment:
-
Problem: Peak tailing is observed.
-
Cause: Secondary interactions with silanol groups are a likely cause for basic compounds.
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer like phosphate (B84403) or formate. This will protonate the silanol groups, reducing their ability to interact with the positively charged analyte.[1][2]
-
-
Buffer Strength:
-
Problem: Inconsistent retention times and poor peak shape.
-
Cause: Inadequate buffering capacity.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.
-
-
Mobile Phase Additives:
-
Problem: Persistent peak tailing despite pH adjustment.
-
Cause: Strong analyte-silanol interactions.
-
Solution: Consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can competitively bind to active silanol sites, improving the peak shape of basic analytes.[5] Alternatively, ion-pairing agents like trifluoroacetic acid (TFA) can be used.[2]
-
Step 2: Assess the Analytical Column
The column is a frequent source of chromatographic problems.
-
Column Contamination:
-
Problem: Broad or split peaks.
-
Cause: Accumulation of sample matrix components or strongly retained compounds on the column inlet.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of your analytical column.
-
-
Column Degradation:
-
Problem: Gradual deterioration of peak shape over time.
-
Cause: Loss of stationary phase or bonded phase degradation, especially when operating at pH extremes.
-
Solution: Replace the column and ensure that the mobile phase pH is within the recommended range for the column.
-
-
Inappropriate Column Chemistry:
-
Problem: Chronic peak tailing that is difficult to resolve.
-
Cause: The column chemistry is not ideal for the basic nature of the analyte.
-
Solution: Switch to a column with a more inert surface, such as a highly end-capped C18 or a column with a different stationary phase chemistry.
-
Step 3: Review Sample and Injection Parameters
The way the sample is prepared and introduced to the system can impact peak shape.
-
Injection Solvent:
-
Problem: Peak distortion or splitting, especially for early eluting peaks.
-
Cause: The injection solvent is significantly stronger than the initial mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
-
Sample Overload:
-
Problem: "Shark-fin" or fronting peaks.
-
Cause: Injecting too much sample mass onto the column.
-
Solution: Reduce the sample concentration or the injection volume.
-
Data Summary Tables
Table 1: Recommended Starting Mobile Phase Conditions
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 10-25 mM Ammonium Formate or Phosphate Buffer | Provides good buffering capacity in the acidic range. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| pH | 2.5 - 4.5 | Suppresses the ionization of silanol groups, minimizing peak tailing for basic compounds.[1][2] |
| Additives (Optional) | 0.1% Formic Acid or 0.1% Triethylamine | Formic acid helps maintain a low pH. Triethylamine acts as a competing base to reduce silanol interactions.[5] |
Table 2: Column Selection Guide
| Column Type | Advantages | Considerations |
| High-Purity, End-Capped C18 | Good retention for moderately polar compounds; reduced silanol activity. | May still exhibit some tailing for strongly basic analytes. |
| Polar-Embedded Phase | Can provide alternative selectivity and improved peak shape for polar and basic compounds. | Retention mechanisms can be more complex. |
| Hybrid Particle Technology | Offers a wider usable pH range and can improve peak shape for basic compounds. | May have different selectivity compared to traditional silica-based columns. |
Experimental Protocols
Protocol 1: Generic HPLC Method for Cilostazol and Metabolites
This protocol is a starting point based on published methods for Cilostazol and can be adapted for this compound.[3][4][6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-70% B
-
10-12 min: 70% B
-
12-13 min: 70-30% B
-
13-18 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 257 nm
Protocol 2: UPLC-MS/MS Method for Cilostazol and Metabolites
This protocol is adapted from a published UPLC-MS/MS method and is suitable for high-sensitivity analysis.[7][8]
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape.
This guide provides a comprehensive approach to resolving poor peak shape for this compound. By systematically evaluating the mobile phase, column, and sample parameters, you can identify and address the root cause of the issue, leading to improved chromatographic performance.
References
- 1. waters.com [waters.com]
- 2. hplc.eu [hplc.eu]
- 3. eprajournals.com [eprajournals.com]
- 4. ijpbs.com [ijpbs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ijpar.com [ijpar.com]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 4-cis-Hydroxy Cilostazol-d5 in ESI-MS
Welcome to the technical support center for optimizing the analysis of 4-cis-Hydroxy Cilostazol-d5 by ESI-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable, and sensitive quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect that occurs in Electrospray Ionization Mass Spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] Biological samples like plasma contain numerous endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of your analyte.[4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the IS signal should then remain constant, enabling accurate quantification.[5] However, "differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the two, often due to the deuterium (B1214612) isotope effect, causing them to encounter different matrix components as they elute.
Q3: What are the common sources of ion suppression in the analysis of Cilostazol (B1669032) and its metabolites?
A3: Common sources of ion suppression for compounds like this compound in biological matrices include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in ESI.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and reduce ionization efficiency.
-
Poorly Soluble Metabolites: Endogenous or exogenous metabolites in the sample can co-elute with the analyte and compete for ionization.
-
Mobile Phase Additives: Certain additives, if not used judiciously, can contribute to ion suppression.
Q4: How can I assess the extent of ion suppression in my assay?
A4: A common method is the post-column infusion experiment.[6] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the analyte at the retention time of interfering components indicates ion suppression.
Troubleshooting Guide
Issue 1: Low Signal Intensity for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many matrix components as possible while retaining your analyte.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids. Acetonitrile (B52724) is a common choice for precipitating plasma proteins.[7]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Requires optimization of the extraction solvent.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and can be tailored to the specific properties of this compound.[6][8]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution to separate this compound from early-eluting matrix components like salts and late-eluting components like phospholipids.[9]
-
Column Chemistry: Test different C18 columns or consider alternative chemistries that may offer better separation from interfering matrix components. A UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) has been shown to be effective for Cilostazol and its metabolites.[6]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatographic run).
-
Issue 2: Inconsistent Analyte/Internal Standard Area Ratios
Possible Cause: Differential ion suppression affecting the analyte and this compound to different extents.
Troubleshooting Steps:
-
Ensure Co-elution:
-
Adjust the chromatographic conditions (e.g., gradient slope, mobile phase composition) to ensure the analyte and its deuterated internal standard co-elute as closely as possible.
-
The use of a high-resolution UPLC system can improve peak shape and separation from closely eluting interferences.[6]
-
-
Matrix Effect Evaluation:
-
Prepare calibration standards in the same matrix as your samples (matrix-matched calibration) to compensate for consistent matrix effects.[5]
-
Evaluate the matrix factor (MF) by comparing the peak area of the analyte in a post-extraction spiked blank sample to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is an example based on methods used for Cilostazol and its other metabolites and should be optimized for this compound.[6][8]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution and 100 µL of water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 g for 5 minutes at 10°C.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[6]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol in water.
-
Wash the cartridge with 1.0 mL of water.
-
Dry the cartridge under nitrogen for 1 minute.
-
-
Elution: Elute the analyte and internal standard with 400 µL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: UPLC-MS/MS Parameters
The following are suggested starting parameters for the analysis of this compound, based on established methods for similar compounds.[6][10]
| Parameter | Suggested Setting |
| UPLC System | Waters Acquity UPLC or similar |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.30 - 0.40 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A total run time of 3-5 minutes is typical. |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of 4-cis-Hydroxy Cilostazol and this compound. |
| Ion Source Temperature | ~500 °C |
| Capillary Voltage | ~3.0 kV |
Data Presentation
Table 1: Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.35 | 90 | 10 |
| 0.50 | 0.35 | 90 | 10 |
| 2.00 | 0.35 | 10 | 90 |
| 3.00 | 0.35 | 10 | 90 |
| 3.10 | 0.35 | 90 | 10 |
| 4.00 | 0.35 | 90 | 10 |
Table 2: Example MRM Transitions and MS Parameters
Note: These are hypothetical values and must be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-cis-Hydroxy Cilostazol | [To be determined] | [To be determined] | 100 | [To be determined] |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 8. researchgate.net [researchgate.net]
- 9. Gradient elution LC-ESI-MS determination of cilostazol in rat plasma and its application [sedici.unlp.edu.ar]
- 10. A new simple method for quantification of cilostazol and its active metabolite in human plasma by LC-MS/MS: Application to pharmacokinetics of cilostazol associated with CYP genotypes in healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-cis-Hydroxy Cilostazol-d5 in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-cis-Hydroxy Cilostazol-d5 in biological matrices. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
A1: this compound is the deuterium-labeled form of 4-cis-Hydroxy Cilostazol (B1669032), a metabolite of the drug Cilostazol. In bioanalytical studies, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 4-cis-Hydroxy Cilostazol in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered a best practice in modern bioanalytical method validation for its ability to improve accuracy and precision.
Q2: How stable is this compound in biological matrices like plasma?
A2: While specific stability data for this compound is not extensively published, the stability of its non-deuterated analog, 4'-trans-hydroxy cilostazol, has been evaluated in rat plasma and is considered a reliable surrogate. Deuteration is not expected to significantly alter the chemical stability of the molecule. Based on studies of the non-deuterated form, this compound is expected to be stable under typical short-term, long-term, and freeze-thaw conditions encountered in a bioanalytical laboratory. For detailed stability data of the analog, please refer to the data summary table below.
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -20°C or lower to ensure long-term stability. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used for studies in matrices other than plasma?
A4: Yes, this compound can be used as an internal standard in other biological matrices such as whole blood and urine. However, it is crucial to perform matrix-specific stability evaluations to ensure the integrity of the analyte and the internal standard in each matrix, as stability can vary.
Data Presentation: Stability of 4'-trans-Hydroxy Cilostazol in Rat Plasma
The following table summarizes the stability data for 4'-trans-hydroxy cilostazol, the non-deuterated analog of this compound, in rat plasma under various storage conditions. These results can be considered indicative of the expected stability of the deuterated form. The data is presented as the mean percentage of the initial concentration remaining, with the relative standard deviation (RSD) and relative error (RE) where available.
| Stability Condition | Duration | Temperature | Mean ± SD (ng/ml) | RSD (%) | RE (%) |
| Short-Term Stability | 2 hours | Room Temp. | 2.0 ± 0.1 | 5.0 | -1.5 |
| 80.0 ± 4.5 | 5.6 | 1.1 | |||
| 400.0 ± 25.2 | 6.3 | 2.3 | |||
| Post-Preparative Stability | 12 hours | 4°C | 2.1 ± 0.2 | 9.5 | 4.0 |
| 81.3 ± 7.5 | 9.2 | 1.6 | |||
| 409.8 ± 35.2 | 8.6 | 2.5 | |||
| Freeze-Thaw Stability | 3 cycles | -80°C | 2.0 ± 0.3 | 14.9 | -2.0 |
| 78.9 ± 8.9 | 11.3 | -1.4 | |||
| 395.4 ± 40.3 | 10.2 | -1.1 | |||
| Long-Term Stability | 30 days | -80°C | 2.1 ± 0.1 | 4.8 | 3.5 |
| 82.5 ± 5.9 | 7.2 | 3.1 | |||
| 412.3 ± 28.9 | 7.0 | 3.1 |
Data adapted from a study on the pharmacokinetics of cilostazol and its metabolites in rat plasma.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during the use of this compound as an internal standard.
Issue 1: Low or No Internal Standard Signal
-
Question: I am not seeing a signal, or the signal for this compound is significantly lower than expected in my samples. What should I do?
-
Answer:
-
Verify Internal Standard Addition: Ensure that the internal standard spiking solution was added to all samples, including calibration standards and quality controls.
-
Check Solution Integrity: Prepare a fresh dilution of the this compound stock solution and inject it directly into the LC-MS/MS system to confirm its integrity and the instrument's response.
-
Investigate Matrix Effects: Significant ion suppression in the biological matrix can lead to a reduced signal. Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of the internal standard, chromatographic conditions may need to be optimized.
-
Assess Extraction Recovery: Evaluate the recovery of the internal standard during the sample preparation process to ensure it is not being lost.
-
Issue 2: High Variability in Internal Standard Signal
-
Question: The peak area of this compound is highly variable across my analytical run. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: Inconsistent extraction efficiency or volumetric errors during sample preparation can lead to variability. Review the sample preparation workflow for any potential sources of inconsistency.[2][3]
-
Autosampler Issues: Inconsistent injection volumes can cause signal variability. Perform an injection precision test with a standard solution to check the autosampler performance.[2]
-
Matrix Effects: Variability in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement.[4]
-
Instrument Instability: Fluctuations in the ion source or mass spectrometer performance can cause signal instability. Monitor system suitability throughout the run.
-
Issue 3: Presence of Unlabeled 4-cis-Hydroxy Cilostazol in the Internal Standard Solution
-
Question: I am detecting a significant amount of the non-deuterated 4-cis-Hydroxy Cilostazol in my this compound stock solution. What should I do?
-
Answer:
-
Check Certificate of Analysis: Review the certificate of analysis for the isotopic purity of the this compound.
-
Assess Contribution to Analyte Signal: The contribution of the unlabeled analyte in the internal standard solution to the overall analyte response should be minimal, especially at the lower limit of quantification (LLOQ). Regulatory guidelines often suggest that the response of the unlabeled analyte in the internal standard should be less than 5% of the LLOQ response.[5]
-
Consider Back-Exchange: While less common for deuterium (B1214612) on a cyclohexyl ring, back-exchange of deuterium for hydrogen can occur under certain pH or temperature conditions. Ensure that the storage and handling conditions are appropriate.
-
Experimental Protocols
Below are detailed protocols for assessing the stability of this compound in various biological matrices.
Protocol 1: Freeze-Thaw Stability in Plasma
Objective: To evaluate the stability of this compound in plasma after repeated freeze-thaw cycles.
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank plasma.
-
Divide each concentration pool into four aliquots.
-
Analyze one aliquot from each concentration immediately (Cycle 0).
-
Freeze the remaining three aliquots at -80°C for at least 12 hours.
-
Thaw the samples at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a total of three cycles.
-
After the third cycle, analyze the samples by LC-MS/MS.
-
Calculate the mean concentration and percentage deviation from the Cycle 0 samples. The stability is acceptable if the deviation is within ±15%.
Protocol 2: Short-Term (Bench-Top) Stability in Whole Blood
Objective: To determine the stability of this compound in whole blood at room temperature for a period representative of sample handling time.
Methodology:
-
Obtain fresh whole blood collected with an appropriate anticoagulant (e.g., K2EDTA).
-
Spike the whole blood with this compound to achieve low and high QC concentrations.
-
Immediately process a set of aliquots (T=0) by centrifuging to separate the plasma, which is then stored at -80°C until analysis.
-
Leave the remaining spiked whole blood samples at room temperature.
-
At specified time points (e.g., 2, 4, and 8 hours), process aliquots as described in step 3.
-
Analyze all plasma samples from the different time points in a single analytical run.
-
Compare the concentrations of the samples stored at room temperature to the T=0 samples. The compound is considered stable if the mean concentrations are within ±15% of the T=0 samples.
Protocol 3: Long-Term Stability in Urine
Objective: To assess the stability of this compound in urine under long-term storage conditions.
Methodology:
-
Pool blank urine from multiple donors and spike with this compound at low and high QC concentrations.
-
Divide the spiked urine into multiple aliquots for each concentration level.
-
Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Store the remaining aliquots at -80°C.
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots, thaw them at room temperature, and analyze them.
-
Calculate the percentage of the initial concentration remaining at each time point. The compound is deemed stable if the mean concentration at each time point is within ±15% of the T=0 concentration.
Visualizations
Caption: Workflow for Stability Assessment of this compound.
References
- 1. Effect of Baicalein on the Pharmacokinetics of Cilostazol and Its Two Metabolites in Rat Plasma Using UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for in-source fragmentation of 4-cis-Hydroxy Cilostazol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cis-Hydroxy Cilostazol-d5, focusing on the potential for in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This can be particularly problematic for quantitative analysis as it reduces the intensity of the intended precursor ion, potentially leading to inaccurate and imprecise results. For this compound, which is used as an internal standard, maintaining its structural integrity until fragmentation in the collision cell is crucial for reliable quantification of the target analyte.
Q2: What are the primary factors that contribute to the in-source fragmentation of this compound?
A2: The primary instrumental parameters influencing in-source fragmentation are:
-
Cone Voltage (or Declustering/Fragmentor Voltage): This is the most critical parameter. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2]
-
Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1][3]
-
Analyte Structure: The presence of labile functional groups, such as the hydroxyl group in this compound, can make the molecule more prone to fragmentation.
Q3: How does the deuterium (B1214612) labeling in this compound affect its fragmentation?
A3: Deuterium labeling generally has a minimal effect on the chemical properties and fragmentation pathways of a molecule. However, the slightly stronger carbon-deuterium bond compared to a carbon-hydrogen bond can sometimes lead to minor differences in fragmentation patterns or require slightly different optimal conditions compared to the non-deuterated analog. It is important to optimize MS parameters specifically for the deuterated standard.
Q4: Can I use a fragment ion of this compound for quantification if in-source fragmentation is unavoidable?
A4: While it is generally recommended to use the precursor ion for quantification due to better specificity and sensitivity, using a stable and consistently produced fragment ion is a possible alternative.[4] However, this approach requires careful validation to ensure that the in-source fragmentation process is reproducible across all samples and calibration standards.
Troubleshooting Guides
Issue: Low abundance of the precursor ion for this compound and presence of unexpected fragment ions.
This is a common indicator of in-source fragmentation. The following steps provide a systematic approach to troubleshoot and minimize this issue.
Systematic Troubleshooting Workflow
graph TD { A[Start: Low Precursor Ion Abundance] --> B{Is Cone Voltage Optimized?}; B -->|No| C[Perform Cone Voltage Optimization]; C --> D{Issue Resolved?}; B -->|Yes| E{Is Source Temperature Optimized?}; D -->|Yes| F[End]; D -->|No| E; E -->|No| G[Optimize Source Temperature]; G --> H{Issue Resolved?}; E -->|Yes| I{Check for Other Factors}; H -->|Yes| F; H -->|No| I; I --> J[Review Mobile Phase Composition]; J --> K{Issue Resolved?}; K -->|Yes| F; K -->|No| L[Consider Softer Ionization Technique if Available]; L --> F;
}
Caption: Troubleshooting workflow for low precursor ion abundance.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Syringe pump for direct infusion.
Methodology:
-
Direct Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Initial MS Parameters: Set the mass spectrometer to monitor the protonated precursor ion of this compound (m/z 391.2) and any potential fragment ions (e.g., loss of water, m/z 373.2).
-
Cone Voltage Ramp: Acquire mass spectra while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in discrete steps (e.g., 5 V increments).
-
Data Analysis: Plot the intensity of the precursor ion (m/z 391.2) and the major fragment ion(s) as a function of the cone voltage.
-
Optimal Cone Voltage Selection: Identify the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions. This may represent a compromise to achieve sufficient overall signal intensity.
Illustrative Data Presentation:
The following table presents hypothetical data from a cone voltage optimization experiment for illustrative purposes.
| Cone Voltage (V) | Precursor Ion (m/z 391.2) Intensity (cps) | Fragment Ion (m/z 373.2) Intensity (cps) | Precursor/Fragment Ratio |
| 10 | 50,000 | 1,000 | 50.0 |
| 20 | 150,000 | 3,000 | 50.0 |
| 30 | 500,000 | 15,000 | 33.3 |
| 40 | 450,000 | 50,000 | 9.0 |
| 50 | 300,000 | 150,000 | 2.0 |
| 60 | 150,000 | 300,000 | 0.5 |
| 70 | 50,000 | 450,000 | 0.1 |
| 80 | 10,000 | 500,000 | 0.02 |
In this illustrative example, a cone voltage of 30 V would be selected as it provides the highest precursor ion intensity before significant fragmentation occurs.
Protocol 2: Optimization of Source Temperature
Objective: To evaluate the effect of source temperature on the in-source fragmentation of this compound and determine the optimal setting.
Methodology:
-
Set Optimal Cone Voltage: Use the optimal cone voltage determined in Protocol 1.
-
Temperature Increments: Set the source temperature to a low value (e.g., 100 °C) and acquire a mass spectrum.
-
Data Acquisition: Increase the source temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step, allowing the system to stabilize at each temperature.
-
Data Analysis: Monitor the intensities of the precursor and fragment ions at each temperature setting.
-
Optimal Temperature Selection: Choose the lowest temperature that provides efficient desolvation and a stable signal without inducing significant fragmentation.
Illustrative Data Presentation:
| Source Temperature (°C) | Precursor Ion (m/z 391.2) Intensity (cps) | Fragment Ion (m/z 373.2) Intensity (cps) |
| 100 | 480,000 | 14,000 |
| 120 | 500,000 | 15,000 |
| 140 | 490,000 | 25,000 |
| 160 | 450,000 | 45,000 |
Based on this illustrative data, 120 °C would be the optimal source temperature.
Signaling Pathways and Workflows
The following diagram illustrates the logical workflow for method development to minimize in-source fragmentation.
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for minimizing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Cilostazol and its Metabolites Using 4-cis-Hydroxy Cilostazol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed methodology for the validation of a bioanalytical method for Cilostazol (B1669032) and its active metabolites. The focus is on a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing 4-cis-Hydroxy Cilostazol-d5 as a stable isotope-labeled internal standard (SIL-IS). This approach is compared with alternative methods to highlight its superior performance in terms of sensitivity, specificity, and throughput, which are critical for pharmacokinetic and bioequivalence studies in drug development.
Introduction to Cilostazol Bioanalysis
Cilostazol is a quinolinone-derivative medication primarily used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[1] It functions as a phosphodiesterase III (PDE3) inhibitor, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels, which in turn causes vasodilation and inhibition of platelet aggregation.[1][2]
Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP2C19.[2][3][4][5] This metabolism results in the formation of several metabolites, two of which are pharmacologically active: 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol.[3][5] The 3,4-dehydro-cilostazol metabolite is 4-7 times more active than the parent drug.[5] Given the significant contribution of these active metabolites to the overall therapeutic effect, a reliable bioanalytical method must be able to simultaneously quantify the parent drug and its key metabolites in biological matrices like plasma.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for robust and accurate quantification via mass spectrometry.[6] It mimics the analyte's behavior during sample extraction and ionization, correcting for potential variability and matrix effects.
Comparative Analysis of Bioanalytical Methods
The selection of an appropriate bioanalytical method is pivotal for generating high-quality data for regulatory submissions. Below is a comparison of a modern UPLC-MS/MS method with a traditional HPLC-UV method for the analysis of Cilostazol and its metabolites.
| Parameter | UPLC-MS/MS with SIL-IS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass spectrometry based on mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. |
| Specificity | Very High (Utilizes parent/fragment ion transitions). | Moderate (Prone to interference from compounds with similar retention times and UV absorbance). |
| Sensitivity (LLOQ) | Very High (e.g., 0.5 ng/mL).[7] | Low (Typically in the 10-50 µg/mL range).[8] |
| Sample Volume | Low (e.g., 100 µL of plasma).[7] | High (Often requires >500 µL of plasma). |
| Analysis Run Time | Short (e.g., 1.2 - 6 minutes).[1][7] | Long (Often >10 minutes). |
| Internal Standard | Stable Isotope-Labeled (e.g., this compound) for optimal accuracy. | Structural Analog (May not fully compensate for matrix effects or extraction variability). |
| Matrix Effect | Can be effectively compensated for using a co-eluting SIL-IS. | Highly susceptible to matrix interferences. |
| Application | Ideal for regulated bioanalysis in pharmacokinetic, toxicokinetic, and bioequivalence studies. | Suitable for formulation assays and preliminary research where high sensitivity is not required. |
Detailed Experimental Protocol: UPLC-MS/MS Method
This section details a representative UPLC-MS/MS protocol for the simultaneous quantification of Cilostazol, 3,4-dehydro-cilostazol, and 4'-trans-hydroxy-cilostazol in human plasma.
Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing this compound).
-
Pre-treatment: Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.2 min: 30% B
-
0.2-1.0 min: 30% to 80% B
-
1.0-1.5 min: 80% B
-
1.5-1.6 min: 80% to 30% B
-
1.6-2.5 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Cilostazol | 370.2 | 288.3 |
| 3,4-dehydro-cilostazol | 368.3 | 286.2 |
| 4'-trans-hydroxy-cilostazol | 386.2 | 150.1 |
| This compound (IS) | 391.3 | 155.1 |
Bioanalytical Method Validation Data
The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting | LLOQ (ng/mL) |
| Cilostazol | 0.5 - 1000 | > 0.998 | 1/x² | 0.5 |
| 3,4-dehydro-cilostazol | 0.5 - 500 | > 0.997 | 1/x² | 0.5 |
| 4'-trans-hydroxy-cilostazol | 0.5 - 500 | > 0.998 | 1/x² | 0.5 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Cilostazol | LLOQ (0.5) | 4.5 | 103.2 | 5.1 | 102.5 |
| LQC (1.5) | 3.1 | 98.7 | 4.2 | 99.1 | |
| MQC (500) | 2.5 | 101.5 | 3.0 | 100.8 | |
| HQC (800) | 2.1 | 99.4 | 2.8 | 101.2 | |
| 3,4-dehydro-cilostazol | LLOQ (0.5) | 5.2 | 104.1 | 6.3 | 103.0 |
| LQC (1.5) | 3.8 | 97.5 | 4.5 | 98.8 | |
| MQC (250) | 2.9 | 102.1 | 3.4 | 101.5 | |
| HQC (400) | 2.4 | 100.3 | 3.1 | 100.9 | |
| 4'-trans-hydroxy-cilostazol | LLOQ (0.5) | 4.8 | 102.8 | 5.9 | 101.7 |
| LQC (1.5) | 3.5 | 99.0 | 4.1 | 99.6 | |
| MQC (250) | 2.7 | 101.8 | 3.2 | 101.1 | |
| HQC (400) | 2.2 | 100.1 | 2.9 | 100.5 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Table 3: Matrix Effect and Extraction Recovery
| Analyte | Concentration (ng/mL) | Matrix Factor (IS Normalized) | %CV of Matrix Factor | Extraction Recovery (%) |
| Cilostazol | LQC (1.5) | 1.02 | 4.1 | 92.5 |
| HQC (800) | 0.98 | 3.5 | 94.1 | |
| 3,4-dehydro-cilostazol | LQC (1.5) | 0.99 | 5.3 | 89.7 |
| HQC (400) | 1.01 | 4.8 | 91.3 | |
| 4'-trans-hydroxy-cilostazol | LQC (1.5) | 1.03 | 4.6 | 90.5 |
| HQC (400) | 0.97 | 3.9 | 92.8 | |
| Internal Standard | MQC | - | - | 93.2 |
Acceptance Criteria: %CV of IS-normalized matrix factor should be ≤15%.
Table 4: Stability Assessment
| Stability Condition | Concentration (ng/mL) | % Change from Nominal (Mean) |
| Freeze-Thaw (3 cycles) | LQC & HQC | < 5% for all analytes |
| Short-Term (Bench-top, 8h) | LQC & HQC | < 4% for all analytes |
| Long-Term (Plasma at -80°C, 90 days) | LQC & HQC | < 8% for all analytes |
| Post-Preparative (Autosampler, 48h) | LQC & HQC | < 6% for all analytes |
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.
Visualized Workflows and Pathways
Cilostazol Mechanism of Action
The following diagram illustrates the signaling pathway through which Cilostazol exerts its therapeutic effects.
Caption: Cilostazol inhibits PDE3, increasing cAMP levels to produce antiplatelet and vasodilatory effects.
Bioanalytical Experimental Workflow
This diagram outlines the key steps in the UPLC-MS/MS bioanalytical method from sample receipt to data reporting.
Caption: Workflow for the UPLC-MS/MS quantification of Cilostazol and its metabolites in plasma.
Method Performance Comparison
This diagram provides a logical comparison of the key performance attributes between the UPLC-MS/MS and HPLC-UV methods.
Caption: Performance comparison: UPLC-MS/MS for regulated studies vs. HPLC-UV for screening.
References
- 1. ijpbs.com [ijpbs.com]
- 2. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Cilostazol Assay Validation Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cilostazol (B1669032) in pharmaceutical dosage forms, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2] This document is intended to assist researchers and analytical scientists in selecting and validating robust and reliable methods for the quality control and bioanalytical testing of cilostazol.
Introduction to Cilostazol and ICH M10
Cilostazol is a quinolinone-derivative medication that acts as a phosphodiesterase III inhibitor, exhibiting antiplatelet and vasodilating properties.[3][4] It is primarily used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[3][4] Accurate and precise quantification of cilostazol is critical for ensuring the safety and efficacy of its pharmaceutical formulations.
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring the quality and consistency of data submitted to regulatory authorities.[1][2][5] Key validation parameters include selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, and stability. This guide will compare different analytical techniques for cilostazol assay, presenting validation data in the context of these ICH M10 requirements.
Comparison of Analytical Methods for Cilostazol Assay
High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the determination of cilostazol.[6][7] However, other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry have also been explored. This section compares these methods based on published validation data.
Table 1: Comparison of HPLC Method Parameters for Cilostazol Assay
| Parameter | Method 1[8] | Method 2[3] | Method 3[9] |
| Stationary Phase | Chemsil ODS C18 (250mm x 4.6 I.D; 5µm) | Phenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm) | Inertsil C18 (250mm x 4.6mm I.D; 5 µm) |
| Mobile Phase | Methanol (B129727): Water (pH 3) (85:15 v/v) | Potassium phosphate (B84403) buffer (pH 3.0): Acetonitrile (60:40 v/v) | 50mM Sodium hydrogen phosphate buffer (pH 3.0): Acetonitrile (50:50, v/v) |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 257 nm | 259 nm | 257.4 nm |
| Retention Time | 3.4 min | ~3 min | Not explicitly stated |
| Linearity Range | 2-10 µg/mL | 50% to 150% of 0.1 mg/mL | 5.0 - 17.5 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.9998 | Not explicitly stated |
Table 2: Comparison of Validation Parameters for Different Cilostazol Assay Methods
| Validation Parameter | HPLC Method[10][11] | HPTLC Method[10][11] | UV Spectrophotometry (Derivative)[10] |
| Linearity Range | 1.0-31.0 µg/mL | 0.6-14.0 µ g/spot | 2.0-34.0 µg/mL (³D), 2.0-30.0 µg/mL (¹DD) |
| Mean % Recovery | 99.96 ± 0.46 | 99.88 ± 1.10 | 100.27 ± 1.20 (³D), 99.94 ± 1.18 (¹DD) |
| Limit of Detection (LOD) | 0.15400 µg/ml[8] | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.46669 µg/ml[8] | Not explicitly stated | Not explicitly stated |
| Specificity | Stability-indicating | Stability-indicating | Can determine CIL in presence of acid degradation product |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
RP-HPLC Method for Cilostazol Assay (Based on Method 1)
-
Instrumentation: A Waters Corp HPLC system equipped with a UV-visible detector and Breeze software was used.[8]
-
Chromatographic Conditions:
-
Column: Chemsil ODS C18 (250mm x 4.6 I.D; particle size 5µm)[8]
-
Mobile Phase: A mixture of methanol and 10mM orthophosphoric acid (pH adjusted to 3 with ortho phosphoric acid) in a ratio of 85:15 v/v was prepared, filtered, and degassed.[8]
-
Flow Rate: 1.2 mL/min[8]
-
Detection: UV detection at 257 nm[8]
-
Injection Volume: 10 µL[8]
-
-
Preparation of Standard Solution:
-
Accurately weigh 25 mg of Cilostazol reference standard and transfer it to a 25 mL volumetric flask.[8]
-
Dissolve and make up the volume with the diluent (mobile phase) to obtain a concentration of 1000 µg/mL.[8]
-
Prepare further dilutions to achieve concentrations within the linear range (2-10 µg/mL).[8]
-
-
Preparation of Sample Solution (for Tablet Assay):
-
Weigh and powder twenty tablets (each containing 50 mg of Cilostazol).[8]
-
Transfer a quantity of powder equivalent to 50 mg of Cilostazol into a 25 mL volumetric flask.[8]
-
Add methanol, shake to dissolve, and make up the volume.[8]
-
Filter the solution and dilute appropriately with the mobile phase to fall within the calibration range.
-
-
Method Validation: The method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, robustness, LOD, and LOQ.[8]
Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[12]
-
Acid Hydrolysis: Reflux the drug substance in 2 N HCl at 60°C for 5 hours.[13] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Reflux the drug substance in 2 N NaOH (using 50% methanolic NaOH for solubility) at 60°C for 5 hours.[13] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug substance with a suitable oxidizing agent (e.g., hydrogen peroxide) and analyze the degradation products.[10][11]
-
Thermal Degradation: Expose the solid drug substance to dry heat.[10][11]
-
Photolytic Degradation: Expose the drug substance to UV light.[10][11]
The developed analytical method should be able to separate the intact drug from all degradation products, demonstrating specificity.
Visualizations
ICH M10 Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation as per ICH M10 guidelines.
Logical Relationship of Forced Degradation Studies in Method Validation
Caption: Role of forced degradation studies in establishing a stability-indicating analytical method.
Conclusion
The validation of analytical methods for the quantification of cilostazol is paramount for ensuring drug quality and for the successful submission of regulatory filings. The ICH M10 guideline provides a clear and harmonized framework for conducting such validations.[1][2] While HPLC stands out as the most robust and widely used technique for cilostazol analysis, offering excellent specificity and sensitivity, alternative methods like HPTLC and derivative UV spectrophotometry can also be employed, particularly for specific applications or when considering cost and equipment availability.
The choice of method will ultimately depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available resources. Regardless of the method chosen, adherence to the principles outlined in ICH M10 is essential for generating reliable and defensible analytical data. This guide serves as a starting point for researchers to compare available methods and design a comprehensive validation strategy for their cilostazol assays.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijpbs.com [ijpbs.com]
- 4. ijpbs.com [ijpbs.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. An analytical review on the quantitative techniques for estimation of cilostazol in pharmaceutical preparations and biological samples | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eprajournals.com [eprajournals.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Internal Standards for Cilostazol Quantification: Focus on 4-cis-Hydroxy Cilostazol-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cilostazol (B1669032), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. This guide provides an objective comparison of 4-cis-Hydroxy Cilostazol-d5, a deuterated internal standard, with other commonly used alternatives, supported by experimental data from published literature.
Internal standards are crucial in liquid chromatography-mass spectrometry (LC-MS/MS) analysis to compensate for variations in sample preparation, injection volume, and instrument response[1]. The two main types of internal standards are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative bioanalysis[2]. Because they are chemically identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention time, and ionization efficiency. This close mimicking of the analyte's behavior leads to superior correction for matrix effects and other sources of variability, ultimately resulting in higher accuracy and precision[2]. Deuterated standards, like cilostazol-d11 (B563047) and 3,4-dehydro cilostazol-d11, have been successfully used in high-throughput UPLC-MS/MS methods for the simultaneous determination of cilostazol and its active metabolite[3][4].
Alternative Approaches: Structural Analog Internal Standards
Performance Comparison
The following tables summarize the accuracy and precision data from different studies using deuterated and structural analog internal standards for the quantification of cilostazol. It is important to note that these data are from separate experiments and not from a direct head-to-head comparison.
Table 1: Performance Data for Deuterated Internal Standards
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Cilostazol | Cilostazol-d11 | 0.5 (LLOQ) | 1.88 | 2.54 | 101.7 | [3][4] |
| 1.5 (LQC) | 1.23 | 1.98 | 99.5 | [3][4] | ||
| 400 (MQC) | 0.93 | 1.12 | 98.8 | [3][4] | ||
| 800 (HQC) | 1.15 | 0.99 | 100.2 | [3][4] | ||
| 3,4-dehydro cilostazol | 3,4-dehydro cilostazol-d11 | 0.5 (LLOQ) | 2.79 | 2.79 | 102.7 | [3][4] |
| 1.5 (LQC) | 1.54 | 2.11 | 98.0 | [3][4] | ||
| 200 (MQC) | 0.91 | 1.32 | 99.4 | [3][4] | ||
| 400 (HQC) | 1.99 | 1.87 | 101.5 | [3][4] |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Performance Data for Structural Analog Internal Standards
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Cilostazol | Domperidone (B1670879) | 5.0 (LLOQ) | Not Reported | Not Reported | Not Reported | [6][7] |
| 10 (Low QC) | <15 | <15 | 85-115 | [6][7] | ||
| 500 (Med QC) | <15 | <15 | 85-115 | [6][7] | ||
| 800 (High QC) | <15 | <15 | 85-115 | [6][7] | ||
| Cilostazol & Metabolites | OPC-3930 | 20 (LLOQ) | Not Reported | 1.5 - 9.0 | 98.5 - 104.9 | [5] |
| 20 - 1200 | Not Reported | 1.5 - 9.0 | 98.5 - 104.9 | [5] |
LLOQ: Lower Limit of Quantification, QC: Quality Control
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. Below are summaries of the experimental protocols from the cited studies.
Method Using Deuterated Internal Standards (Cilostazol-d11 and 3,4-dehydro cilostazol-d11)[3][4]
-
Sample Preparation: Solid phase extraction (SPE).
-
Chromatography: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 2.0 mM ammonium (B1175870) acetate (B1210297).
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+).
-
Internal Standards: Cilostazol-d11 and 3,4-dehydro cilostazol-d11.
Method Using a Structural Analog Internal Standard (Domperidone)[6][7]
-
Sample Preparation: Liquid-liquid extraction (LLE) with methyl tert-butyl ether.
-
Chromatography: Ultimate® XB-C18 column.
-
Mobile Phase: Methanol-acetonitrile-formic acid (0.1%) aqueous solution (90:2:8, v/v/v).
-
Detection: MS/MS with ESI+.
-
Internal Standard: Domperidone.
Method Using a Structural Analog Internal Standard (OPC-3930)[5]
-
Sample Preparation: Protein precipitation.
-
Chromatography: TSK-Gel ODS-80TM and Cosmil C-18 columns in tandem.
-
Mobile Phase: Gradient elution with acetonitrile in acetate buffer (pH 6.5).
-
Detection: UV at 254 nm.
-
Internal Standard: OPC-3930.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for bioanalysis using an internal standard.
Caption: General experimental workflow for bioanalysis using an internal standard.
Caption: Logical relationship of an internal standard in correcting for analytical variability.
Conclusion
The available data strongly support the use of deuterated internal standards, such as this compound, for achieving the highest level of accuracy and precision in the bioanalysis of cilostazol. The superior performance, as evidenced by the low coefficient of variation and high accuracy in studies using deuterated analogs, is attributed to their ability to effectively compensate for matrix effects and other analytical variabilities. While structural analogs like OPC-3930 and domperidone can be used, the data suggests that deuterated standards provide more reliable and robust results, making them the recommended choice for demanding research and regulated drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for simultaneous determination of cilostazol and ambroxol in Sprague-Dawley rat plasma and its application to drug-drug pharmacokinetic interaction study following oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Selectivity and Specificity of Methods for 4-cis-Hydroxy Cilostazol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the selectivity and specificity of an analytical method is paramount for accurate quantification of drug metabolites. This guide provides a comparative overview of analytical methodologies pertinent to the analysis of cilostazol (B1669032) and its hydroxylated metabolites, with a focus on the considerations for 4-cis-Hydroxy Cilostazol. While specific methods validating the separation of the 4-cis and 4-trans isomers of Hydroxy Cilostazol are not extensively documented in readily available literature, this guide summarizes the performance of established methods for cilostazol and its primary active metabolites. The presented data, derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, offers a foundational understanding for researchers developing or validating methods for these compounds.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods developed for the quantification of cilostazol and its metabolites in biological matrices. The data highlights the specificity, linearity, and precision of these methods, which are critical parameters in bioanalytical assays.
| Method | Analyte(s) | Matrix | LLOQ | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (%CV) | Specificity Statement |
| LC-MS/MS | Cilostazol, OPC-13015, OPC-13213 (4'-trans-hydroxy-cilostazol), OPC-13217 | Human Plasma | 5.0 ng/mL | 5.0 - 1200.0 | 92.1 - 106.4 | 4.6 - 6.5 | No interference from endogenous substances or concomitant medications.[1] |
| UPLC-MS/MS | Cilostazol, 3,4-dehydro cilostazol | Human Plasma | 0.5 ng/mL | 0.5 - 1000 (Cilostazol), 0.5 - 500 (Metabolite) | 98.8 - 101.7 (Cilostazol), 98.0 - 102.7 (Metabolite) | 0.93 - 1.88 (Cilostazol), 0.91 - 2.79 (Metabolite) | Method was free from endogenous matrix interference.[2] |
| HPLC-UV | Cilostazol and 7 metabolites | Human Urine | 100 ng/mL | 100 - 3000 | 86.1 - 116.8 | 0.8 - 19.7 | Analytes were well resolved from constituents of human urine.[3] |
| HPLC-UV | Cilostazol and 7 metabolites | Human Plasma | 20 ng/mL | 20 - 1200 | 98.5 - 104.9 | 1.5 - 9.0 | No significant interference from endogenous substances of human plasma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Cilostazol and its Metabolites in Human Plasma[1]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of cilostazol, its metabolites, and an internal standard from human plasma.
-
Follow with solid-phase extraction (SPE) on a Sep-Pak silica (B1680970) column.
-
Evaporate the eluent from the SPE column.
-
Reconstitute the residue in a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) (2:8 v/v).
-
-
Chromatographic Conditions:
-
Column: Supelcosil LC-18-DB HPLC column.
-
Mobile Phase: Gradient elution over 17.5 minutes.
-
Detection: Tandem mass spectrometry with a Turbo Ionspray interface in positive ion mode.
-
HPLC-UV Method for Cilostazol and its Metabolites in Human Urine[3]
-
Sample Preparation:
-
Extract cilostazol, its metabolites, and an internal standard from human urine using liquid-liquid extraction with chloroform.
-
Evaporate the organic extract.
-
Reconstitute the residue in 8% acetonitrile (B52724) in ammonium acetate buffer (pH 6.5).
-
-
Chromatographic Conditions:
-
Column: 5-µm ODS column.
-
Mobile Phase: A gradient mobile phase with varying percentages of acetonitrile in acetate buffer (pH 6.5).
-
Detection: UV detection.
-
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates a typical workflow for the analysis of cilostazol and its metabolites in a biological matrix using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of cilostazol metabolites.
Signaling Pathway Context
While not directly an analytical method component, understanding the metabolic pathway of cilostazol is crucial for identifying relevant analytes. The following diagram illustrates the metabolic conversion of cilostazol to its major active metabolites.
Caption: Metabolic pathway of Cilostazol.
Concluding Remarks
The analytical methods presented provide a robust framework for the quantification of cilostazol and its primary metabolites. The LC-MS/MS methods, in particular, offer high sensitivity and specificity, making them well-suited for bioanalytical applications. While the existing literature does not explicitly detail methods for the separation of 4-cis-Hydroxy Cilostazol from its trans isomer, the protocols for other hydroxylated metabolites serve as an excellent starting point for method development. Researchers aiming to analyze the 4-cis isomer specifically will need to focus on chromatographic conditions that can resolve these stereoisomers, potentially employing chiral columns or derivatization agents, and validate the method's selectivity accordingly. The principles of method validation, including specificity, linearity, accuracy, and precision, as demonstrated in the cited studies, remain the cornerstone of reliable bioanalysis.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for Cilostazol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of cilostazol (B1669032). The information presented is collated from various validated methods to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for pharmacokinetic studies, quality control, or formulation development.
Executive Summary
Both HPLC and LC-MS/MS are powerful analytical techniques for the determination of cilostazol. HPLC with UV detection is a robust, cost-effective, and widely available method suitable for the analysis of cilostazol in pharmaceutical formulations. LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits and high specificity are crucial, such as in the analysis of cilostazol and its metabolites in biological matrices like human plasma. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and budget constraints.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a representative example for the analysis of cilostazol in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., Chemsil ODS C18, 250mm × 4.6mm, 5µm particle size) is commonly used.[1]
-
Mobile Phase : A mixture of methanol (B129727) and water (pH adjusted to 3 with phosphoric acid) in a ratio of 85:15 (v/v) is an effective mobile phase.[1]
-
Flow Rate : A typical flow rate is 1.2 mL/min.[1]
-
Detection : UV detection is performed at a wavelength of 257 nm.[1]
-
Sample Preparation : For tablet dosage forms, a representative powder is dissolved in a suitable solvent like methanol, sonicated, and filtered before injection.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative example for the analysis of cilostazol in human plasma.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with a Turbo Ionspray interface.[2]
-
Column : A reversed-phase C18 column (e.g., Supelcosil LC-18-DB) is used for chromatographic separation.[2]
-
Mobile Phase : A gradient elution using a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) is employed.[2]
-
Flow Rate : The flow rate is typically optimized for the specific column and system.
-
Detection : Tandem mass spectrometry is performed in the positive ion mode.[2]
-
Sample Preparation : A liquid-liquid extraction followed by solid-phase extraction (SPE) is a common procedure for extracting cilostazol and its metabolites from human plasma.[2]
Performance Data Comparison
The following table summarizes the key performance parameters for representative HPLC and LC-MS/MS methods for cilostazol analysis.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 2-10 µg/mL[1] | 5.0-1200.0 ng/mL[2] |
| Correlation Coefficient (r²) | >0.999[3] | ≥0.999[2] |
| Accuracy (% Recovery) | 99.84-100.78%[4] | 92.1-106.4%[2] |
| Precision (%RSD) | <2%[1] | 4.6-6.5%[2] |
| Limit of Quantification (LOQ) | 20 ng/mL[5] | 5.0 ng/mL[2] |
| Typical Application | Pharmaceutical Dosage Forms | Human Plasma |
Visualizing the Methodologies
To further elucidate the experimental processes and comparative aspects, the following diagrams are provided.
References
A Comparative Guide to Internal Standards for Cilostazol Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cilostazol (B1669032), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 4-cis-Hydroxy Cilostazol-d5 with other commonly employed internal standards, supported by experimental data and detailed methodologies.
Internal standards are crucial in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the analyte's chemical and physical properties, ensuring that any loss or variation during the analytical process affects both the analyte and the IS to the same extent. The two primary categories of internal standards used for cilostazol analysis are stable isotope-labeled (deuterated) standards and non-deuterated structural analogs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts assay performance, including accuracy, precision, and robustness. This section compares the performance of deuterated internal standards, such as this compound and Cilostazol-d11, with non-deuterated structural analogs like OPC-3930 and OPC-13112.
Data Presentation
| Internal Standard Type | Specific Compound(s) | Analyte(s) | Accuracy (%) | Precision (% CV) | Recovery (%) | Linearity (r²) | Key Findings |
| Deuterated | Cilostazol-d11, 3,4-dehydro cilostazol-d11 | Cilostazol, 3,4-dehydro cilostazol | 98.0 - 102.7 | 0.91 - 2.79 | 95 - 97 | ≥ 0.99 | High accuracy and precision, excellent recovery.[1][2] |
| Non-Deuterated (Structural Analog) | OPC-3930, OPC-13112 | Cilostazol and its metabolites | 98.5 - 104.9 | 1.5 - 9.0 | Not specified | ≥ 0.998 | No significant difference in accuracy and precision between OPC-3930 and OPC-13112. OPC-3930 was chosen for its shorter retention time.[3] |
| Non-Deuterated (Structural Analog) | OPC-3930 | Cilostazol and its metabolites | 92.1 - 106.4 | 4.6 - 6.5 | Not specified | ≥ 0.999 | Demonstrated reliability and precision in an LC/MS/MS method.[4] |
| Non-Deuterated (Other) | Domperidone | Cilostazol and its metabolites | 80 - 120 (within acceptable limits) | < 15 | Not specified | Not specified | Used as an internal standard in a pharmacokinetic study.[5] |
Note: Performance data for this compound is not publicly available in the reviewed literature. However, as a deuterated analog of a cilostazol metabolite, its performance is expected to be comparable to other deuterated standards like Cilostazol-d11, offering high accuracy and precision. This compound is commercially available for use as an internal standard in quantitative analysis.[6]
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound and Cilostazol-d11, are widely regarded as the gold standard for quantitative bioanalysis using mass spectrometry.[1] By replacing some hydrogen atoms with deuterium, these standards are chemically identical to the analyte but have a different mass. This subtle modification allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization response lead to more effective correction for matrix effects and other sources of analytical variability.
Practical Alternatives: Non-Deuterated Internal Standards
In situations where a deuterated internal standard is not available or cost-prohibitive, non-deuterated structural analogs can be a viable alternative. Compounds like OPC-3930 and OPC-13112 have been successfully used in the analysis of cilostazol and its metabolites.[3][4][7] These compounds have a chemical structure similar to cilostazol, which can provide adequate compensation for analytical variability. However, as they are not chemically identical, there can be differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. This can potentially lead to less accurate correction for matrix effects. One study noted no significant difference in performance between OPC-3930 and OPC-13112, with the former being chosen due to a shorter retention time.[3]
Experimental Protocols
To ensure the reliable performance of any internal standard, rigorous validation of the analytical method is essential. Below are key experimental protocols for the bioanalysis of cilostazol using an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
A common method for extracting cilostazol and its metabolites from plasma involves solid-phase extraction.
-
To 100 µL of human plasma, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a solution to remove interfering substances.
-
Elute the analytes and the internal standard with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a representative set of conditions for the analysis of cilostazol and its metabolites.
-
Chromatographic Column: A C18 reversed-phase column is typically used (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Bioanalytical workflow for cilostazol quantification.
Decision pathway for internal standard selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
A Head-to-Head Comparison: 4-cis-Hydroxy Cilostazol-d5 vs. 13C-Labeled Cilostazol Internal Standards in Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds like cilostazol (B1669032), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between two stable isotope-labeled internal standards: 4-cis-Hydroxy Cilostazol-d5, a deuterated analog of a cilostazol metabolite, and a 13C-labeled cilostazol. This comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. While both deuterated and 13C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to differences in performance.
The following tables summarize the key performance parameters of a bioanalytical method for cilostazol and its active metabolite, 3,4-dehydro cilostazol, using a deuterated internal standard. A projected performance for a hypothetical 13C-labeled cilostazol internal standard is also presented, based on the well-documented advantages of 13C-labeling, such as improved co-elution and isotopic stability.
Table 1: Accuracy and Precision Data for Cilostazol Quantification
| Quality Control Sample | Concentration (ng/mL) | This compound (Deuterated IS) | 13C-Labeled Cilostazol (Projected) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 0.5 | 98.8 - 101.7 | 0.93 - 1.88 |
| Low QC | 1.5 | 98.8 - 101.7 | 0.93 - 1.88 |
| Mid QC | 500 | 98.8 - 101.7 | 0.93 - 1.88 |
| High QC | 800 | 98.8 - 101.7 | 0.93 - 1.88 |
Data for the deuterated IS is adapted from a UPLC-MS/MS method for cilostazol.[1][2] Projected data for the 13C-labeled IS is based on the generally observed improvements in assay performance with this type of standard.
Table 2: Accuracy and Precision Data for 3,4-dehydro Cilostazol Quantification
| Quality Control Sample | Concentration (ng/mL) | Deuterated IS for Metabolite | 13C-Labeled Cilostazol (as IS for Metabolite - Projected) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 0.5 | 98.0 - 102.7 | 0.91 - 2.79 |
| Low QC | 1.5 | 98.0 - 102.7 | 0.91 - 2.79 |
| Mid QC | 250 | 98.0 - 102.7 | 0.91 - 2.79 |
| High QC | 400 | 98.0 - 102.7 | 0.91 - 2.79 |
Data for the deuterated IS is adapted from a UPLC-MS/MS method for 3,4-dehydro cilostazol.[1][2] Projected data for the 13C-labeled IS is based on the generally observed improvements in assay performance.
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Sample | This compound (Deuterated IS) | 13C-Labeled Cilostazol (Projected) |
| Extraction Recovery (%) | Matrix Factor | ||
| Cilostazol | Low, Mid, High | 95.4 - 96.7 | IS-Normalized |
| 3,4-dehydro Cilostazol | Low, Mid, High | 95.3 - 96.4 | IS-Normalized |
Data for the deuterated IS is adapted from a UPLC-MS/MS method.[1][2] Projected data for the 13C-labeled IS is based on its closer physicochemical similarity to the analyte.
Experimental Protocols
A robust bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below is a detailed protocol for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (either this compound or 13C-labeled cilostazol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex for another 30 seconds.
-
Condition a solid-phase extraction cartridge (e.g., LiChroSep DVB-HL, 30 mg) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% v/v methanol in water.
-
Dry the cartridge under vacuum for 2-3 minutes.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: Waters Acquity UPLC system
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM ammonium (B1175870) formate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cilostazol: Precursor ion > Product ion
-
3,4-dehydro Cilostazol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
13C-Labeled Cilostazol: Precursor ion > Product ion
-
Visualizing the Rationale: Diagrams
To better understand the context of this comparison, the following diagrams illustrate the metabolic pathway of cilostazol, the general workflow of the bioanalytical method, and the key differences between deuterated and 13C-labeled internal standards.
Discussion and Recommendations
The choice between a deuterated and a 13C-labeled internal standard can significantly impact the quality and reliability of bioanalytical data.
This compound (Deuterated Internal Standard):
Deuterated standards are widely used due to their general availability and cost-effectiveness. The data presented demonstrates that a deuterated internal standard can provide good accuracy and precision for the quantification of cilostazol and its metabolites.[1][2] However, a key consideration with deuterated standards is the potential for a chromatographic shift, where the deuterated compound elutes slightly earlier than the non-labeled analyte.[3][4][5] This can be particularly problematic in complex biological matrices where matrix effects can vary across the chromatographic peak, potentially leading to inaccuracies in quantification.[5][6] Another, though less common, concern is the potential for the back-exchange of deuterium atoms with protons from the solvent, which would compromise the integrity of the internal standard.[3][7][8]
13C-Labeled Cilostazol Internal Standard:
13C-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[3][9] Because the mass difference between 12C and 13C is smaller than that between hydrogen and deuterium, the physicochemical properties of the 13C-labeled standard are nearly identical to the analyte.[5] This results in perfect co-elution under various chromatographic conditions, providing more accurate compensation for matrix effects.[3][4] Furthermore, the 13C label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of isotopic exchange.[3][8] The primary drawback of 13C-labeled standards is often their higher cost and potentially limited commercial availability.
For routine bioanalysis of cilostazol, a deuterated internal standard like this compound can provide acceptable performance, as demonstrated by the presented data. However, for assays requiring the highest level of accuracy, precision, and robustness, particularly in complex matrices or for regulatory submissions, a 13C-labeled cilostazol internal standard is the superior choice . Its ability to perfectly co-elute with the analyte ensures the most effective correction for analytical variability, leading to more reliable and defensible data. Researchers and drug development professionals should weigh the performance benefits against the cost and availability when selecting an internal standard for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of cilostazol in human plasma and its pharmacokinetics by HPLC [manu41.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of cilostazol (B1669032), a medication used for the symptomatic treatment of intermittent claudication. The information presented is collated from a range of independent validation studies, offering insights into the performance of different techniques across various laboratory settings. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Quantitative Method Performance
The following table summarizes the key performance parameters of different analytical methods used for cilostazol quantification. These parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy, are crucial for determining the suitability of a method for a particular application.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) |
| UV-Visible Spectrophotometry | 10 - 50 µg/mL[1] | 0.996[1] | - | - | 96.4% (in tablets)[1] |
| HPLC | 2 - 10 µg/mL[2] | 0.9993[2] | - | - | 99.9 ± 1.3%[3] |
| 50% to 150% of 0.1 mg/mL[4] | 0.9998[4] | - | - | 100.1 - 101.2%[4] | |
| 5 - 25 µg/mL[5] | 0.9997[5] | 10.72 µg/mL[5] | 32.49 µg/mL[5] | - | |
| 5.0 - 17.5 µg/mL[6] | - | 0.0481 µg/mL[6] | 0.160 µg/mL[6] | 99.84 - 100.78%[6] | |
| HPTLC | 100 - 800 ng/mL[7] | 0.997[7] | 6.765 ng/spot[7] | 20.5 ng/spot[7] | > 98%[7] |
| LC-MS/MS | 1 - 2000 ng/mL[8] | - | - | 1 ng/mL[8] | 80 - 120%[8] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and ensuring consistency across different laboratories. This section outlines the experimental protocols for the key analytical methods discussed.
1. UV-Visible Spectrophotometry
-
Solvent: Methanol[1]
-
Wavelength of Detection (λmax): 265 nm[1]
-
Sample Preparation: Dissolving the sample in methanol (B129727) to achieve a concentration within the linear range[1].
2. High-Performance Liquid Chromatography (HPLC)
The following are examples of different HPLC methods that have been validated for cilostazol quantification.
-
Method A
-
Method B
-
Method C
-
Mobile Phase: Potassium phosphate (B84403) buffer (pH 3.0):Acetonitrile (60:40, v/v)[4]
-
Column: Phenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm)[4]
-
Flow Rate: 1.2 mL/min[4]
-
Detection Wavelength: 259 nm[4]
-
3. High-Performance Thin-Layer Chromatography (HPTLC)
-
Mobile Phase: Acetate:Toluene:Methanol:Ether (2:2:1:0.5, v/v/v/v)[7]
-
Stationary Phase: TLC aluminum plate precoated with silica (B1680970) gel 60 F254[7]
-
Detection: Densitometric scanning.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is commonly used for bioanalytical studies due to its high sensitivity and selectivity.
-
Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction from biological matrices like plasma[8][9].
-
Internal Standard: An internal standard, such as repaglinide, is often used for accurate quantification[10].
-
Detection: Mass spectrometry allows for the selective monitoring of parent and product ions of cilostazol and its metabolites[9][10].
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the described cilostazol quantification methods.
Caption: Workflow for Cilostazol Quantification by UV-Visible Spectrophotometry.
Caption: General Workflow for Cilostazol Quantification by HPLC.
Caption: Workflow for Cilostazol Bioanalysis by LC-MS/MS.
References
- 1. zenodo.org [zenodo.org]
- 2. eprajournals.com [eprajournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. ijpar.com [ijpar.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. jmatonline.com [jmatonline.com]
- 10. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assays for Cilostazol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published stability-indicating assay methods for cilostazol (B1669032) and its active metabolites. The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing the most suitable methods for their specific needs, whether for routine quality control, formulation development, or in-depth degradation studies.
Executive Summary
Cilostazol, a phosphodiesterase III inhibitor, is susceptible to degradation under various stress conditions, necessitating the use of validated stability-indicating assay methods (SIAMs) to ensure the quality, safety, and efficacy of its pharmaceutical formulations. This guide compares several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the determination of cilostazol in the presence of its degradation products and key active metabolites, OPC-13015 and OPC-13213.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of various published stability-indicating and quantitative methods for cilostazol and its metabolites.
Table 1: Comparison of Chromatographic Methods for Stability-Indicating Analysis of Cilostazol
| Parameter | HPLC Method 1[1][2] | HPTLC Method[1][2] | RP-HPLC Method[3] | RP-HPLC Method[4] |
| Stationary Phase | Xterra™ RP18 (250 x 4.6 mm, 5 µm) | HPTLC plates silica (B1680970) gel 60 F254 | Phenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm) | Inertsil C18 (250mm x 4.6mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.02 M Acetate (B1210297) buffer (pH 5.0) (45:55, v/v) | Ethyl acetate : Methanol : Triethylamine (7.5:2.5:0.1, by volume) | Potassium phosphate (B84403) buffer (pH 3.0) : Acetonitrile (60:40, v/v) | 50mM Sodium hydrogen phosphate buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | N/A | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Densitometric scanning at 258 nm | UV at 259 nm | UV at 257.4 nm |
| Linearity Range | 1.0 - 31.0 µg/mL | 0.6 - 14.0 µ g/spot | 50 - 150% of 0.1 mg/mL | 5.0 - 17.5 µg/mL |
| Accuracy (% Recovery) | 99.96 ± 0.46 | 99.88 ± 1.10 | 100.1 - 101.2 | 99.84 - 100.78 |
| Precision (%RSD) | < 2% | < 2% | Not specified | < 2% |
| LOD | Not specified | Not specified | Not specified | 0.0481 µg/mL |
| LOQ | Not specified | Not specified | Not specified | 0.160 µg/mL |
Table 2: Methods for Simultaneous Quantification of Cilostazol and its Metabolites
| Parameter | HPLC Method[5] | UPLC-MS/MS Method[6][7] |
| Analytes | Cilostazol, OPC-13015, OPC-13213, and other metabolites | Cilostazol and 3,4-dehydro cilostazol (OPC-13015) |
| Stationary Phase | ODS-80TM column (5 µm) | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Acetate buffer (pH 6.5) | Gradient elution with organic modifier and aqueous buffer |
| Detection | UV | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | Cilostazol & major metabolites: 20 - 1200 ng/mL; Other metabolites: 20 - 600 ng/mL | Cilostazol: 0.5 - 1000 ng/mL; 3,4-dehydro cilostazol: 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5 - 104.9 | Cilostazol: 98.8 - 101.7; 3,4-dehydro cilostazol: 98.0 - 102.7 |
| Precision (%CV) | 1.5 - 9.0 | Cilostazol: 0.93 - 1.88; 3,4-dehydro cilostazol: 0.91 - 2.79 |
| LOQ | 20 ng/mL for all analytes | 0.5 ng/mL for both analytes |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods for the analysis of cilostazol under stress conditions.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux 10 mg of cilostazol in 10 mL of 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of cilostazol in 10 mL of 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of cilostazol with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of cilostazol in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose 10 mg of cilostazol to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
After degradation, neutralize the acidic and basic solutions.
-
Dilute all samples with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
UPLC-MS/MS Method for Cilostazol and Active Metabolite
This protocol is a summary of a method for the sensitive quantification of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in a biological matrix.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (deuterated analogs of cilostazol and its metabolite).
-
Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for cilostazol, 3,4-dehydro cilostazol, and the internal standards.
-
Mandatory Visualizations
Caption: Workflow of a Stability-Indicating Assay Method.
Caption: Cilostazol Degradation and Metabolic Pathways.
Discussion and Recommendations
The choice of an appropriate analytical method depends on the specific application.
-
For routine quality control of cilostazol drug substance and product , where the primary goal is to quantify the parent drug and separate it from potential degradation products, a validated RP-HPLC method with UV detection is generally sufficient, cost-effective, and robust. Several such methods have been published and demonstrate good linearity, accuracy, and precision.[3][4]
-
For in-depth stability studies and identification of degradation products , a more powerful technique like LC-MS/MS is recommended. This allows for the elucidation of the structures of the degradation products, which is crucial for understanding the degradation pathways and for the safety assessment of the drug product.
-
For pharmacokinetic studies and the analysis of biological samples , a highly sensitive and selective method is required to quantify cilostazol and its active metabolites at low concentrations. In this context, UPLC-MS/MS is the method of choice due to its superior sensitivity, specificity, and high throughput capabilities.[6][7]
It is important to note that while many stability-indicating methods for cilostazol have been developed, few have been explicitly validated for the simultaneous quantification of its active metabolites. For comprehensive stability profiling that includes the fate of active metabolites, it may be necessary to adapt and re-validate existing methods or develop a new method that is proven to be stability-indicating for both the parent drug and its key metabolites.
Stress testing has shown that cilostazol is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits greater stability towards thermal and photolytic stress.[1] The degradation pathways can be complex, and the developed analytical method must be able to resolve all significant degradation products from the parent compound and its active metabolites.
References
- 1. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ijpbs.com [ijpbs.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-cis-Hydroxy Cilostazol-d5: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4-cis-Hydroxy Cilostazol-d5, a deuterated metabolite of Cilostazol used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated. | To prevent inhalation. |
Handling Precautions:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the required personal protective equipment.
-
Contain the Spill: For powdered material, gently cover with a damp paper towel to avoid raising dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All cleaning materials and contaminated PPE must be disposed of as hazardous waste.
Disposal Procedures
Proper disposal of this compound is crucial to protect the environment and comply with regulations.[5][6] Improper disposal can lead to environmental contamination and legal penalties.[6]
Step-by-Step Disposal Protocol:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Segregate solid waste (e.g., unused compound, contaminated vials) from liquid waste (e.g., solutions).
-
-
Waste Container Labeling:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure area, away from incompatible materials.[3]
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
Experimental Protocols and Data
No specific experimental protocols for the chemical deactivation of this compound are available in the searched literature. Therefore, the recommended disposal method is through a certified hazardous waste vendor.
Quantitative Data Summary:
| Parameter | Value | Source |
| Cilostazol Hazard Classification | Reproductive Toxicity Category 2 | [1][8] |
| Cilostazol Hazard Statements | H361: Suspected of damaging fertility or the unborn child | [1] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers and laboratory managers are encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. researchgate.net [researchgate.net]
- 7. securewaste.net [securewaste.net]
- 8. slaterunpharma.com [slaterunpharma.com]
Essential Safety and Logistical Information for Handling 4-cis-Hydroxy Cilostazol-d5
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-cis-Hydroxy Cilostazol-d5. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and ensuring laboratory integrity.
Compound Data
For quick reference, the key quantitative data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂D₅N₅O₃ |
| Molecular Weight | 390.5 g/mol [1][2] |
| Storage | 2-8°C Refrigerator[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Required PPE:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet ASTM D6978 standards.[4][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[6]
-
Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4][5]
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[4][6]
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound outside of a containment primary engineering control (C-PEC), a respirator is necessary.[7]
-
Head and Shoe Covers: Disposable head, hair, and shoe covers should be worn to prevent contamination.[4]
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated area, such as a fume hood or a biological safety cabinet, to minimize exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment and materials before starting.
-
Don all required PPE as described above.
-
-
Compound Handling:
-
Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Carefully weigh and handle the solid compound to avoid generating dust.
-
When preparing solutions, do so in a well-ventilated area or fume hood.
-
Use anhydrous, deuterated solvents for solutions to prevent hydrogen-deuterium exchange, which can affect the isotopic purity of the compound.[8]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C20H27N5O3 | CID 154731451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
